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  • Product: PHOXIM
  • CAS: 217075-81-5

Core Science & Biosynthesis

Foundational

Environmental Fate and Transport Modeling of Phoxim: A Comprehensive Technical Guide

Executive Summary Phoxim is a broad-spectrum organophosphorus insecticide and acaricide utilized extensively in both agricultural crop protection and veterinary medicine. Due to its neurotoxic mechanism of action—irrever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phoxim is a broad-spectrum organophosphorus insecticide and acaricide utilized extensively in both agricultural crop protection and veterinary medicine. Due to its neurotoxic mechanism of action—irreversible inhibition of acetylcholinesterase (AChE)—understanding its environmental fate is critical for ecological risk assessment and regulatory compliance. As a Senior Application Scientist, I approach environmental fate not merely as a collection of static data points, but as a dynamic, interconnected system. Predicting the transport and degradation of phoxim requires a robust synthesis of its physicochemical properties, microbial degradation kinetics, and advanced mathematical modeling (e.g., PRZM).

This whitepaper provides an in-depth, self-validating framework for evaluating the environmental fate of phoxim, bridging the gap between bench-scale experimental protocols and landscape-scale transport models.

Physicochemical Drivers of Environmental Partitioning

The environmental behavior of phoxim is fundamentally governed by its physicochemical properties. These parameters dictate its phase distribution among soil, water, and air, serving as the foundational inputs for any predictive transport model. Phoxim exhibits low water solubility and a relatively high affinity for soil organic carbon, which restricts its mobility and localizes its environmental impact primarily to the application site[1][2].

Table 1: Quantitative Physicochemical and Environmental Fate Parameters of Phoxim

ParameterValueEnvironmental Implication
Molecular Weight 298.3 g/mol Moderate molecular size; dictates standard diffusion kinetics in aqueous phases[1].
Vapor Pressure ~10⁻⁴ mmHg (20°C)Low volatility; indicates that atmospheric transport and volatilization are negligible pathways[1].
Water Solubility ~1.5 mg/L (20°C)Low solubility; significantly limits the potential for rapid groundwater leaching[3].
Soil Half-Life (DT50) 1.0 to 49.5 daysModerately persistent; highly variable and strictly dependent on local microbial population density and soil pH[1][4].
Adsorption Coeff. (Koc) 657 to 1976Moderate to high sorption capacity; indicates low mobility in soil matrices and high retention in the root zone[2].

Mechanistic Degradation Pathways

The dissipation of phoxim in the environment is not a singular event but a complex network of abiotic and biotic transformations. While phoxim is highly sensitive to photolysis on exposed surfaces (e.g., plant leaves), its degradation within the soil matrix is predominantly driven by microbial metabolism and pH-dependent hydrolysis[2][5].

Abiotic Hydrolysis

Phoxim is highly unstable in alkaline conditions. In aqueous environments, hydrolysis follows first-order kinetics, cleaving the phosphoester bond to yield less toxic intermediates[2]. This abiotic process is highly temperature-dependent and serves as the baseline degradation rate in sterile environments.

Microbial Biodegradation

Microbial activity is the primary engine of phoxim mineralization in soil. In sterilized soil controls, phoxim degradation is drastically reduced, confirming the causality of microbial action[5]. Specific bacterial strains, such as Novosphingobium sp. RL4 and Bacillus amyloliquefaciens YP6, have been identified as highly efficient phoxim degraders[5][6]. These microorganisms utilize phoxim as a sole phosphorus or carbon source via two primary enzymatic pathways:

  • Hydrolysis: Catalyzed by phosphotriesterases (PTEs), yielding 4-hydroxyquinazoline and O,O-diethylthiophosphoric ester[5][7].

  • Oxidative Desulfurization: Conversion of phoxim to its toxic intermediate, phoxom, which subsequently undergoes rapid dealkylation and hydrolysis into bioavailable phosphates[5][7].

Degradation Phoxim Phoxim (Parent Compound) Hydrolysis Hydrolysis (Phosphotriesterases) Phoxim->Hydrolysis Pathway 1 Oxidation Oxidative Desulfurization Phoxim->Oxidation Pathway 2 HQ 4-hydroxyquinazoline Hydrolysis->HQ OOD O,O-diethylthiophosphoric ester Hydrolysis->OOD Phosphate Phosphates & Mineralized Products OOD->Phosphate Dealkylation Phoxom Phoxom (Toxic Intermediate) Oxidation->Phoxom Phoxom->Phosphate Hydrolysis & Dealkylation

Fig 1: Primary metabolic and abiotic degradation pathways of phoxim in soil and water.

Environmental Transport Modeling (PRZM Framework)

To translate bench-scale data into landscape-level risk assessments, scientists utilize the Pesticide Root Zone Model (PRZM-2), an EPA-validated framework for predicting chemical transport in unsaturated soil zones[3]. PRZM integrates the physicochemical inputs (Table 1) with site-specific meteorological and soil data to simulate leaching and runoff.

Because phoxim has a high Koc (up to 1976) and a relatively short DT50 under optimal microbial conditions, PRZM modeling typically demonstrates that phoxim rarely leaches below the top 5-10 cm of the soil profile[1][2]. However, in scenarios involving heavy rainfall immediately post-application, surface runoff carrying soil-bound phoxim into adjacent aquatic ecosystems becomes the primary transport risk[4].

Transport Input Chemical Parameters (Koc, DT50, Vapor Pressure) PRZM PRZM-2 Transport Model (Pesticide Root Zone Model) Input->PRZM Climate Meteorological Data (Rainfall, Temp) Climate->PRZM Soil Soil Properties (Organic Carbon, pH) Soil->PRZM Degradation Degradation Module (First-order kinetics) PRZM->Degradation TransModule Transport Module (Leaching, Runoff) PRZM->TransModule Output1 Groundwater PEC (Predicted Env. Conc.) Degradation->Output1 TransModule->Output1 Output2 Surface Water PEC TransModule->Output2

Fig 2: PRZM-2 modeling workflow for predicting phoxim transport in root and unsaturated zones.

Self-Validating Experimental Protocols

To ensure the integrity of the data fed into models like PRZM, the underlying experimental methodologies must be self-validating. The following protocols detail the exact workflows required to derive the critical modeling parameters for phoxim.

Protocol 1: Microcosm-Based Soil Biodegradation Kinetics (Deriving DT50)

Causality & Validation: Sterilized vs. unsterilized soil controls are strictly required to uncouple abiotic hydrolysis from microbial degradation. Dark incubation prevents photolytic interference, ensuring the derived DT50 strictly represents microbial and hydrolytic action[2][5]. Mass balance calculations (ensuring ≥90% recovery of the applied radiolabeled or cold dose) validate the extraction efficiency.

  • Soil Preparation: Collect topsoil (0-15 cm) and sieve to 2 mm to ensure matrix homogeneity. Adjust moisture to 40-50% of the Maximum Water Holding Capacity (MWHC) to optimize microbial respiration.

  • Sterilization Control: Double-autoclave a subset of the soil samples at 121°C for 60 minutes on consecutive days to serve as the abiotic control[5].

  • Spiking: Dissolve phoxim in a volatile carrier solvent (e.g., acetone). Apply to the soil and allow the solvent to evaporate completely in a fume hood before homogenization. Crucial step: Residual solvent can induce microbial toxicity, artificially prolonging the DT50.

  • Incubation: Incubate microcosms at 25°C in total darkness.

  • Sampling & Extraction: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 28 days), extract the soil using a QuEChERS method or mechanical shaking with acetonitrile.

  • Quantification: Analyze extracts via LC-MS/MS to quantify the parent compound and track the emergence of metabolites like phoxom[7]. Calculate DT50 using first-order exponential decay kinetics.

Protocol 2: Batch Equilibrium Adsorption/Desorption (Deriving Koc)

Causality & Validation: Determining the Freundlich adsorption coefficient (Kf) and normalized carbon adsorption constant (Koc) is critical for parameterizing the PRZM transport module[2]. Using 0.01 M CaCl₂ as the aqueous phase mimics the ionic strength of natural soil solutions, preventing clay dispersion and artificial inflation of the aqueous phase concentration.

  • Equilibration: Mix 5 g of soil with 25 mL of 0.01 M CaCl₂. Shake overnight to stabilize the soil matrix and rehydrate organic matter.

  • Spiking: Introduce phoxim at five distinct concentration levels (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L).

  • Agitation: Shake the suspensions at 150 rpm for 24 hours at a constant 20°C to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 3000 × g for 15 minutes to achieve complete phase separation. Collect the supernatant.

  • Analysis: Quantify the phoxim concentration in the aqueous phase via HPLC-UV or LC-MS/MS. Calculate the adsorbed mass by subtracting the aqueous concentration from the initial spiked concentration. Plot the data to derive the Freundlich isotherm and calculate Koc[2].

Ecological Risk and Regulatory Synthesis

From a regulatory perspective, organizations such as the European Food Safety Authority (EFSA) and the FAO/WHO Joint Meeting on Pesticide Residues (JMPR) rely heavily on these fate and transport paradigms to establish Maximum Residue Limits (MRLs) and Acceptable Daily Intakes (ADIs)[1][8].

Because phoxim degrades relatively rapidly in the environment—yielding a half-life of roughly two weeks under standard field conditions—and exhibits high soil binding, it rarely contaminates deep aquifers[1]. However, its high acute toxicity to non-target aquatic organisms and mammals necessitates stringent buffer zones during application to mitigate surface runoff risks[4]. Ultimately, the integration of precise microbial degradation kinetics with robust transport modeling ensures that agricultural and veterinary applications of phoxim do not compromise broader ecosystem integrity.

References

  • Biodegradation and Metabolic Pathway of Phoxim in Soil: A Technical Guide. Benchchem.
  • Phoxim (Pesticide residues in food: 1983 evaluations). INCHEM.
  • Enhanced phoxim biodegradation by immobilizing Novosphingobium sp. RL4 on attapulgite-sodium alginate. Semantic Scholar.
  • Enhanced phoxim biodegradation by immobilizing Novosphingobium sp. RL4 on attapulgite-sodium alginate. Frontiers.
  • The adsorption behavior of three organophosphorus pesticides in peat and soil samples and their degradation in aqueous solutions at different temperatures and pH values. Taylor & Francis.
  • PRZM-2, A Model for Predicting Pesticide Fate in the Crop Root and Unsaturated Soil Zones User Manual for Release 2.0. EPA.
  • The 2017 European Union report on pesticide residues in food. PMC.
  • Development of Omics Tools for the Assessments of the Environmental Fate and Impact of Biocontrol Agents. ResearchGate.

Sources

Exploratory

Unveiling the Sublethal Toxicity Profile of Phoxim in Non-Target Aquatic Organisms: A Mechanistic and Methodological Guide

Phoxim (O,O-diethyl α-cyanobenzylideneaminooxyphosphonothioate) is a broad-spectrum organophosphate (OP) insecticide heavily utilized in agriculture and aquaculture for pest and parasite management. While its acute letha...

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Author: BenchChem Technical Support Team. Date: April 2026

Phoxim (O,O-diethyl α-cyanobenzylideneaminooxyphosphonothioate) is a broad-spectrum organophosphate (OP) insecticide heavily utilized in agriculture and aquaculture for pest and parasite management. While its acute lethality to target pests is well-documented, agricultural runoff introduces sublethal concentrations of phoxim into aquatic ecosystems, posing an insidious threat to non-target organisms.

As drug development professionals and ecotoxicologists, we must look beyond classical mortality endpoints (LC50/EC50). Sublethal exposure compromises the physiological, metabolic, and ecological fitness of aquatic species through secondary molecular pathways. This whitepaper synthesizes the mechanistic profile of phoxim toxicity and provides standardized, self-validating protocols for evaluating these hidden ecological risks.

Mechanistic Pathways of Sublethal Toxicity

The primary mechanism of action for phoxim—and all organophosphates—is the irreversible inhibition of acetylcholinesterase (AChE) at neuromuscular junctions, leading to continuous cholinergic stimulation and paralysis [1]. However, in non-target aquatic organisms exposed to sublethal doses, toxicity manifests through three distinct, interconnected secondary pathways:

Oxidative Stress and Mitochondrial Apoptosis

Phoxim acts as a mitochondrial uncoupler, disrupting electron transport and promoting the rapid accumulation of reactive oxygen species (ROS) [2]. This oxidative burst overwhelms endogenous antioxidant defenses, evidenced by significant decreases in superoxide dismutase (SOD) and peroxidase (POD) activities in aquatic models like the Chinese mitten crab (Eriocheir sinensis) [3]. The resulting lipid peroxidation alters mitochondrial membrane permeability, releasing cytochrome c and activating the caspase-3 apoptotic cascade [2].

Intestinal Dysbiosis and Barrier Impairment

The gastrointestinal tract serves as a primary interface for aquatic toxicants. Metagenomic analyses reveal that phoxim exposure obliterates microbial interactions, significantly reducing the complexity and stability of the aquatic and intestinal microbiome [4]. This dysbiosis—often characterized by an abnormal proliferation of opportunistic Proteobacteria—not only disrupts host nutrient metabolism but also facilitates the dissemination of antimicrobial resistance genes (e.g., elfamycin resistance) [4].

Autophagic Suppression

Recent toxicological models utilizing transgenic C. elegans (lgg-1::GFP) demonstrate that phoxim significantly downregulates core autophagy-related genes, including vps-34, atg-13, and unc-51[5]. The suppression of autophagic vesicle formation prevents the clearance of damaged organelles. This directly compromises intestinal enterocyte integrity, leading to barrier leakage and systemic inflammation via the NF-κB signaling pathway [3][5].

G Phoxim Sublethal Phoxim Exposure AChE AChE Inhibition Phoxim->AChE ROS ROS Accumulation Phoxim->ROS Microbiome Microbiome Dysbiosis Phoxim->Microbiome Autophagy Autophagy Suppression Phoxim->Autophagy Neuro Neuromuscular Dysfunction AChE->Neuro Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Barrier Intestinal Barrier Damage Microbiome->Barrier Autophagy->Barrier

Phoxim-induced sublethal toxicity pathways in aquatic organisms.

Quantitative Toxicity Profile in Non-Target Species

To contextualize the ecological risk, the following table summarizes the acute and sublethal toxicity thresholds of phoxim across established aquatic and toxicological models.

SpeciesLife StageExposure EndpointValueKey Sublethal/Mechanistic Effects
Daphnia magna (Water Flea) Adult48h EC500.00081 mg/LImmobilization; highly toxic to aquatic invertebrates [6].
Danio rerio (Zebrafish) Embryo96h LC500.24 - 3.39 µMAltered swimming behavior, microbiome dysbiosis, hatching delay [7].
Eriocheir sinensis (Crab) JuvenileSublethal (Ambient)N/AIntestinal inflammation, ↓ SOD/POD, NF-κB pathway activation .
Caenorhabditis elegans L4 LarvaeSublethal1.0 - 2.5 µg/mLIntestinal barrier leakage, ↓ autophagic vesicles (vps-34 downregulation) [5].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, ecotoxicological assessments of phoxim must employ self-validating workflows. Below are two core protocols designed to evaluate sublethal toxicity with built-in quality control mechanisms.

Protocol 1: Zebrafish Fish Embryo Toxicity (FET) & Sublethal Assessment

Causality Check: Why use a semi-static renewal system? Organophosphates like phoxim degrade rapidly in aqueous environments via photolysis and hydrolysis [1]. Renewing the test solution every 12 hours ensures the nominal concentration remains strictly within ±20% of the target, preventing false-negative survival rates [8].

Step-by-Step Workflow:

  • Embryo Selection: Collect fertilized Danio rerio embryos within 3 hours post-fertilization (hpf). Select viable, morphologically normal embryos using an inverted stereomicroscope.

  • System Validation (Self-Validating Step): Establish a positive control arm using 4 mg/L 3,4-dichloroaniline (3,4-DCA). Logic: If the 3,4-DCA control fails to produce ≥30% mortality or expected teratogenic endpoints by 96 hpf, the entire embryo batch is deemed biologically compromised and the assay must be voided [7].

  • Chemical Exposure: Expose embryos (n=20 per concentration, in 24-well plates) to sublethal phoxim concentrations (e.g., 1/100 to 1/25 of the established 96h LC50) [7]. Renew exposure solutions every 12 hours.

  • Endpoint Evaluation: At 24, 48, 72, and 96 hpf, record sublethal endpoints: heart rate (beats per minute), hatching rate, and morphological abnormalities (e.g., pericardial edema, spinal curvature) [8].

Protocol 2: 16S rRNA Metagenomic Profiling of Intestinal Microbiota

Causality Check: Why target the V3-V4 hypervariable region? This specific region provides the optimal balance of phylogenetic resolution required to accurately quantify shifts in the Proteobacteria to Firmicutes ratio, which is the primary biomarker of phoxim-induced dysbiosis [4].

Step-by-Step Workflow:

  • Tissue Dissection: Under sterile conditions, dissect the intestines of phoxim-exposed aquatic organisms (e.g., 7-day exposure in zebrafish) [4]. Snap-freeze immediately in liquid nitrogen to halt microbial metabolism.

  • DNA Extraction & QC (Self-Validating Step): Extract total genomic DNA. Spike in a mock microbial community standard (e.g., ZymoBIOMICS) prior to lysis. Logic: Sequencing the mock community validates that the lysis protocol effectively captures both Gram-positive and Gram-negative bacteria without extraction bias, ensuring observed dysbiosis is biologically genuine.

  • Library Preparation: Amplify the 16S rRNA V3-V4 region using universal primers (e.g., 338F/806R) tagged with sample-specific barcodes.

  • Sequencing & Bioinformatics: Sequence on an Illumina platform. Utilize QIIME2 pipelines to calculate Alpha diversity (Chao1, Shannon index) and Beta diversity (PCoA), quantifying the ecological disorder caused by phoxim [4].

Workflow Prep Embryo Selection (hpf ≤ 3) Exposure Semi-Static Exposure (96h, 12h Renewal) Prep->Exposure Assay Morphological & Behavioral Assays Exposure->Assay Extract DNA/RNA Extraction & QC Assay->Extract Seq 16S rRNA Seq & Transcriptomics Extract->Seq

Standardized workflow for assessing sublethal phoxim toxicity in zebrafish.

Synergistic Toxicity and Environmental Reality

In realistic aquatic environments, phoxim rarely exists in isolation. Its sublethal toxicity profile is heavily exacerbated by co-occurring agricultural and environmental pollutants:

  • Pesticide Mixtures: Combinations of phoxim and pyrethroids (like deltamethrin) display profound synergistic toxicity on zebrafish embryos. The combined exposure significantly lowers the threshold for teratogenic malformations and oxidative stress compared to individual exposures [7][8].

  • Micro/Nanoplastics: Ambient concentrations of nanopolystyrene act as vectors and synergistic stressors. Co-exposure of nanopolystyrene and phoxim severely upregulates pro-inflammatory gene expression (NF-κB pathway) and exacerbates intestinal barrier damage in aquatic crustaceans [3].

Understanding these synergistic mechanisms is critical for developing accurate ecological risk assessments and guiding the synthesis of next-generation, environmentally benign agrochemicals.

References
  • . Rayfull Chemicals Co., Ltd. 2.. Parasitipedia. 3.. Environmental Science and Pollution Research. 4.. Ecotoxicology and Environmental Safety. 5.. Environmental Sciences Europe.

  • . Benchchem. 7.. NIH / PMC. 8.. MDPI Toxics.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for Phoxim in Environmental Water Samples

Mechanistic Rationale & Sorbent Selection Phoxim (O,O-diethyl O-(α-cyanobenzylideneamino) phosphorothioate) is a broad-spectrum organophosphate insecticide widely monitored in agricultural runoff and surface waters. Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Sorbent Selection

Phoxim (O,O-diethyl O-(α-cyanobenzylideneamino) phosphorothioate) is a broad-spectrum organophosphate insecticide widely monitored in agricultural runoff and surface waters. Designing an effective extraction protocol requires a deep understanding of the molecule's physicochemical vulnerabilities.

Causality of Degradation: Phoxim is highly susceptible to both photodegradation and alkaline hydrolysis. In aqueous environments with a pH > 7.0, the phosphorus ester bond undergoes rapid nucleophilic attack, leading to irreversible analyte degradation[1]. Therefore, immediate sample acidification (pH 3.5–4.5) and the use of actinic (amber) glassware are absolute prerequisites to stabilize the target prior to extraction.

Causality of Sorbent Selection: With a partition coefficient ( logP ) of approximately 3.38, phoxim exhibits moderate hydrophobicity. While traditional silica-based C18 cartridges are viable and frequently used[2], they are prone to secondary interactions with residual surface silanols and can be rapidly fouled by natural organic matter (NOM) in environmental waters. Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents (e.g., Oasis HLB or PRiME HLB) are vastly superior for this application[3]. Their divinylbenzene/N-vinylpyrrolidone copolymer structure provides dual retention mechanisms, ensuring robust capture of phoxim while allowing for aggressive washing steps to remove polar interferences without risking analyte breakthrough.

Self-Validating Experimental Protocol

To elevate this methodology from a standard operating procedure to a self-validating system , a surrogate internal standard (e.g., Triphenyl phosphate or isotopically labeled Phoxim-d5) must be introduced prior to extraction. By mandating a surrogate recovery window of 80–120% for every sample, the system autonomously verifies the integrity of the extraction kinetics, immediately alerting the analyst to matrix-induced suppression, operator error, or breakthrough events before data reporting.

Reagents and Materials
  • SPE Cartridges: Polymeric HLB (200 mg, 6 cc)[3].

  • Solvents: LC-MS grade Methanol, Dichloromethane (DCM), Acetonitrile, and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic acid (FA) or Acetic acid.

  • Standards: Phoxim analytical standard (>98% purity) and Surrogate Standard (SS)[4].

Sample Preparation & Stabilization
  • Filtration: Filter 500 mL of the environmental water sample through a 0.45 µm PTFE filter.

    • Causality: Suspended particulates can clog the SPE frit, reducing flow rates, and can irreversibly adsorb hydrophobic analytes, leading to false-negative recoveries.

  • Stabilization: Adjust the pH of the filtrate to 4.0 using 0.1 M Formic acid[1].

    • Causality: Acidification neutralizes active silanol groups on glassware and completely halts the alkaline hydrolysis of the thiophosphate moiety.

  • Spiking: Spike the sample with 50 µL of the Surrogate Standard (1 mg/L) and mix thoroughly to initiate the self-validation tracking.

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 5 mL of Methanol through the HLB cartridge, followed immediately by 5 mL of acidified Ultrapure Water (pH 4.0).

    • Causality: Methanol solvates the polymeric chains, maximizing the functional surface area. The subsequent aqueous wash equilibrates the bed to match the sample matrix, preventing analyte precipitation upon loading.

  • Loading: Percolate the stabilized water sample through the cartridge at a strictly controlled flow rate of 5–10 mL/min using a vacuum manifold.

    • Causality: Exceeding 10 mL/min reduces the residence time of the analyte within the sorbent bed. Because the mass transfer of phoxim from the mobile aqueous phase to the stationary polymeric phase is not instantaneous, high flow rates will cause target breakthrough.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water (v/v).

    • Causality: This weak solvent strength is thermodynamically strong enough to break the dipole-dipole interactions of polar interferences (salts, humic acids), washing them to waste, but weak enough that it cannot disrupt the strong van der Waals forces retaining the phoxim.

  • Drying: Apply full vacuum (approx. -15 inHg) for 10 minutes to completely dry the sorbent bed.

    • Causality: Residual aqueous matrix trapped in the pores creates a biphasic partition system when the water-immiscible elution solvent is introduced, severely depressing elution efficiency.

  • Elution: Elute the target analytes using 2 × 3 mL of Dichloromethane/Methanol (90:10, v/v).

    • Causality: Dichloromethane has been empirically proven to be the most highly efficient extractant for phoxim enrichment[1]. The addition of 10% methanol disrupts any residual polar interactions.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 30 °C. Reconstitute in 1.0 mL of the initial HPLC mobile phase (e.g., Acetonitrile:Water, 65:35 v/v)[4].

Instrumental Analysis (HPLC-UV)
  • Column: Reversed-phase C18 (4.6 mm × 250 mm, 5 µm)[4].

  • Mobile Phase: Isocratic Acetonitrile/Water (65:35, v/v), degassed[4].

  • Flow Rate: 0.7 - 1.0 mL/min[4].

  • Detection: UV at 280 nm (or 254 nm depending on matrix background)[4].

Workflow Visualization

SPE_Phoxim Sample Water Sample Preparation Filter (0.45 µm) & Adjust pH to 4.0 Condition 1. Sorbent Conditioning 5 mL Methanol -> 5 mL Acidified H2O Sample->Condition Prepare Load 2. Sample Loading Percolate at 5-10 mL/min Condition->Load Wash 3. Interference Washing 5 mL 5% MeOH in H2O Load->Wash Dry 4. Sorbent Drying Vacuum manifold for 10 min Wash->Dry Elute 5. Target Elution 6 mL Dichloromethane/Methanol Dry->Elute Analysis 6. Reconstitution & Analysis Dry under N2, dissolve in Mobile Phase Elute->Analysis

Fig 1: Step-by-step solid-phase extraction workflow for phoxim isolation from water matrices.

Method Performance & Quantitative Data

The table below summarizes the expected quantitative performance metrics of various SPE sorbent technologies for the extraction of phoxim from aqueous matrices, based on validated literature parameters.

Sorbent TechnologySample MatrixOptimal Elution SolventRecovery Range (%)LOD / LOQReference
Polymeric HLB Environmental WaterDichloromethane / MeOH69.5 – 112.3< 0.1 µg/L[5]
PRiME HLB Complex Aqueous MatrixAcetonitrile / Ethyl Acetate88.2 – 105.90.05 µg/kg[3]
Magnetic IL-SPE River & Lake Water[C6MIM][PF6] (Ionic Liquid)81.4 – 97.60.14 µg/L[6]
C18 Silica Agricultural ExtractsMethanol / Acetonitrile87.3 – 102.74.1 µg/L[2]

Sources

Application

Application Notes and Protocols for Phoxim Controlled-Release Microcapsules

Introduction: The Imperative for Controlled-Release Phoxim Formulations Phoxim, an organophosphate insecticide, is a vital tool in agriculture for managing a broad spectrum of pests.[1] However, its efficacy is often ham...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Controlled-Release Phoxim Formulations

Phoxim, an organophosphate insecticide, is a vital tool in agriculture for managing a broad spectrum of pests.[1] However, its efficacy is often hampered by its susceptibility to environmental degradation, particularly photolysis, and its potential for non-target toxicity.[2][3] Microencapsulation presents a sophisticated solution to these challenges by enveloping phoxim within a protective polymeric shell. This technology offers a controlled-release mechanism, prolonging the insecticide's bioavailability, enhancing its photostability, and reducing its immediate environmental impact and handling risks.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of phoxim-loaded microcapsules. We will delve into the causality behind experimental choices for three prominent microencapsulation techniques: interfacial polymerization, in-situ polymerization, and solvent evaporation. Each section will provide not only a step-by-step protocol but also the scientific rationale to empower researchers in developing robust and effective controlled-release phoxim formulations.

Physicochemical Properties of Phoxim

A thorough understanding of phoxim's properties is fundamental to designing a successful microencapsulation strategy.

PropertyValueImplication for Microencapsulation
Appearance Pale yellow to brownish-red liquid[1][6]Suitable for emulsification-based encapsulation methods.
Molecular Formula C₁₂H₁₅N₂O₃PS[6]-
Molar Mass 298.30 g·mol⁻¹[6]-
Melting Point 5-6 °C[7]Liquid at typical processing temperatures.
Boiling Point 102 °C at 1.333 Pa[7]Low volatility under normal conditions.
Water Solubility 1.5 - 7 mg/L at 20 °C[1][7]Low water solubility makes it ideal for oil-in-water (O/W) emulsion systems.
Organic Solvent Solubility Freely soluble in alcohols, ketones, aromatic hydrocarbons (benzene, toluene, xylene), and chlorinated aliphatic hydrocarbons (dichloroethane > 500g/kg).[1][7]Excellent solubility in common organic solvents used in microencapsulation.
Stability Stable in acidic and neutral media; hydrolyzes in alkaline media.[7]The pH of the aqueous phase during encapsulation is a critical parameter.

Part 1: Interfacial Polymerization for Polyurea/Polyurethane Microcapsules

Interfacial polymerization is a robust and widely utilized technique for pesticide microencapsulation.[4][8] This method involves the reaction of two immiscible monomers at the interface of an oil-in-water (O/W) emulsion, forming a solid polymeric shell around the oil droplets containing the active ingredient. For phoxim, polyurea and polyurethane are common shell materials due to their stability and controlled-release properties.[2][5]

Scientific Principles

The process begins with the creation of a stable O/W emulsion. Phoxim, being hydrophobic, is dissolved in an organic solvent along with an oil-soluble monomer (e.g., a diisocyanate like methylene diphenyl diisocyanate - MDI). This oil phase is then dispersed in an aqueous phase containing a surfactant or protective colloid to form fine droplets. A water-soluble monomer (e.g., a diamine or a polyol) is then added to the aqueous phase. The polymerization reaction occurs exclusively at the oil-water interface, leading to the formation of a thin, durable polymer membrane.

Caption: Solvent evaporation workflow for phoxim microencapsulation.

Detailed Protocol: Ethyl Cellulose-Phoxim Microcapsules

This protocol is based on a general procedure for encapsulating pesticides using ethyl cellulose via the solvent evaporation method.

[9]Materials:

  • Phoxim (technical grade)

  • Ethyl cellulose

  • Dichloromethane (or another suitable volatile solvent)

  • Polyvinyl alcohol (PVA) or Tween 80 (surfactant)

  • Distilled water

Equipment:

  • Magnetic stirrer with hot plate

  • Homogenizer

  • Rotary evaporator (optional)

  • Standard laboratory glassware

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of ethyl cellulose and phoxim in dichloromethane. The polymer concentration will influence the final particle size and release characteristics.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA or Tween 80, in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously with a homogenizer to form a stable O/W emulsion. The stirring speed and time will determine the droplet size of the emulsion.

  • Solvent Evaporation: Heat the emulsion gently (e.g., to 40-50 °C) under continuous stirring to evaporate the dichloromethane. A rotary evaporator can be used for more efficient solvent removal.

  • Microcapsule Formation and Collection: As the solvent evaporates, the ethyl cellulose will precipitate and form solid microcapsules. Once the solvent is completely removed, the microcapsules can be collected by filtration or centrifugation, washed with distilled water, and dried.

Part 4: Characterization of Phoxim Microcapsules

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated phoxim microcapsules.

Morphology and Particle Size Analysis
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, shape, and size of the microcapsules.

    • Protocol:

      • Mount the dried microcapsule powder onto an SEM stub using double-sided carbon tape.

      • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

      • Image the samples at various magnifications to observe the surface features and overall morphology.

  • Laser Diffraction: This technique is used to determine the particle size distribution of the microcapsules.

    • Protocol:

      • Disperse a small amount of the microcapsule suspension in a suitable dispersant (e.g., water with a small amount of surfactant).

      • Introduce the dispersion into the laser diffraction particle size analyzer.

      • The instrument measures the light scattering pattern and calculates the particle size distribution, providing values such as the mean diameter and size distribution span.

Encapsulation Efficiency and Loading Capacity

Encapsulation efficiency (EE) refers to the percentage of the initial amount of phoxim that is successfully encapsulated within the microcapsules. Loading capacity (LC) is the percentage of phoxim in the final microcapsule formulation.

  • Protocol for EE Determination:

    • Accurately weigh a known amount of the microcapsule suspension (containing a known total amount of phoxim, m₀).

    • Dilute the sample with deionized water.

    • Add a solvent in which phoxim is soluble but the polymer shell is not (e.g., hexane) to extract the unencapsulated (free) phoxim.

    • Agitate the mixture for a specific time (e.g., 15 minutes).

    • Separate the organic layer containing the free phoxim.

    • Quantify the amount of free phoxim (mₜ) using a suitable analytical method like HPLC or GC.

    • Calculate the EE using the formula: EE (%) = [(m₀ - mₜ) / m₀] x 100

[10]#### In-Vitro Release Studies

These studies evaluate the rate and extent of phoxim release from the microcapsules over time, simulating environmental conditions.

  • Protocol:

    • Place a known amount of phoxim microcapsules in a release medium (e.g., a buffer solution at a specific pH).

    • Incubate the system at a constant temperature with continuous agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

    • Analyze the concentration of phoxim in the collected aliquots using HPLC or GC.

    • Plot the cumulative percentage of phoxim released versus time to obtain the release profile.

Conclusion

The selection of a microencapsulation technique for phoxim depends on the desired release profile, the properties of the chosen shell material, and the specific application requirements. Interfacial polymerization offers a robust method for creating durable polyurea or polyurethane shells. In-situ polymerization is well-suited for forming urea-formaldehyde microcapsules, while solvent evaporation provides a versatile approach for encapsulation in biodegradable polymers like ethyl cellulose. By carefully controlling the formulation parameters and thoroughly characterizing the resulting microcapsules, researchers can develop advanced, controlled-release phoxim formulations with enhanced efficacy and improved environmental safety.

References

  • PHOXIM - Physico-chemical Properties. (2025, August 20). ChemBK. [Link]

  • Hashemi, S. A., & Zandi, M. (2001). Encapsulation process in synthesizing polyurea microcapsules containing pesticide. Iranian Polymer Journal.
  • Bagle, A. V., Jadhav, R. S., Gite, V. V., et al. (2013). Controlled release study of phenol formaldehyde microcapsules containing neem oil as insecticide.
  • Zhang, D., Li, B., Zhang, X., Zhang, Z., Wang, W., & Liu, F. (2016). Phoxim Microcapsules Prepared with Polyurea and Urea–Formaldehyde Resins Differ in Photostability and Insecticidal Activity. Journal of Agricultural and Food Chemistry, 64(14), 2841-2846. [Link]

  • Brown, E. N., Sottos, N. R., & White, S. R. (2002). In situ poly(urea-formaldehyde) microencapsulation of dicyclopentadiene. Journal of Microencapsulation. [Link]

  • Babak, V. G., et al. (2008).
  • Shukla, P. G., Kalidhass, B., Shah, A., & Palaskar, D. V. (2002). Preparation and characterization of microcapsules of water-soluble pesticide monocrotophos using polyurethane as carrier material. Journal of Microencapsulation, 19(3), 293-304. [Link]

  • Wang, Q., Shen, M., Li, W., Li, W., & Zhang, F. (2013). Controlled-release of fluazinam from biodegradable PLGA-based microspheres. Journal of Environmental Science and Health, Part B.
  • Singh, M., & Kumar, A. (2011). Microencapsulation: A promising technique for controlled drug delivery. Research Journal of Pharmacy and Technology. [Link]

  • Zhang, D., Li, B., Zhang, X., Zhang, Z., Wang, W., & Liu, F. (2016). Phoxim Microcapsules Prepared with Polyurea and Urea–Formaldehyde Resins Differ in Photostability and Insecticidal Activity. Journal of Agricultural and Food Chemistry. [Link]

  • Masuda, M. (2013). Microencapsulation of Pesticides for Controlling Release from Coatings. Chalmers University of Technology. [Link]

  • Belali, N., et al. (2019). Solvent Evaporation as an Efficient Microencapsulating Technique for Taste Masking in Fast Disintegrating Oral Tablets. Indonesian Journal of Pharmacy. [Link]

  • Sottos, N. R., et al. (2003). In situ poly(urea-formaldehyde) microencapsulation of dicyclopentadiene. Journal of Microencapsulation. [Link]

  • Microencapsulation by Polymerization In Situ. Micro Caps Tech. [Link]

  • Li, X., et al. (2014). Optimization of encapsulation conditions of chlorpyrifos microcapsules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Freire, C., et al. (2021). Progress in the Preparation and Applications of Microcapsules for Protective Coatings Against Corrosion. MDPI. [Link]

  • Lestari, D., et al. (2018). development of casticin-loaded ethyl cellulose microparticles by solvent evaporation method. International Journal of Applied Pharmaceutics. [Link]

  • Ahmadi, Z., et al. (2012). Comparison of Microencapsulation by Emulsion-Solvent Extraction/Evaporation Technique Using Derivatives Cellulose and Acrylate-Methacrylate Copolymer as Carriers. Iranian Journal of Pharmaceutical Research. [Link]

  • Phoxim (Ref: OMS 1170). (2025, October 22). AERU, University of Hertfordshire. [Link]

  • Phoxim. Wikipedia. [Link]

  • Supplementary material: Analysis of particle size regulating the insecticidal efficacy of phoxim polyurethane microcapsules. DOI. [Link]

Sources

Method

Advanced LC-MS/MS Quantification of Phoxim in Complex Biological Matrices: A Comprehensive Application Note &amp; Protocol

Introduction & Clinical Relevance Phoxim (O,O-diethyl O-(α-cyanobenzylideneamino) phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide widely used in agriculture and veterinary medicine. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Phoxim (O,O-diethyl O-(α-cyanobenzylideneamino) phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide widely used in agriculture and veterinary medicine. Because its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase, monitoring phoxim residues in biological matrices (plasma, urine, and animal tissues) is critical for toxicological exposure assessments, pharmacokinetic profiling, and food safety compliance [1].

Quantifying phoxim presents unique analytical challenges. It is highly lipophilic (logP ~3.38) and notoriously unstable, rapidly degrading into photo-transformation products like DCTP (O,O-diethyl alpha-cyanobenzylideneamino-thiophosphonate) upon exposure to UV light [1]. This application note provides a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to mitigate degradation while maximizing recovery and reproducibility.

Mechanistic Insights & Causality (The "Why")

As a Senior Application Scientist, it is crucial to understand that a protocol is only as robust as the chemical logic underpinning it. Every step in this workflow is dictated by the physicochemical properties of phoxim.

Sample Preparation Rationale
  • Light Mitigation: All extraction steps must be performed in amber glassware or under low-light conditions to prevent the photo-isomerization and degradation of the oxime ether bond in phoxim [1].

  • Matrix-Specific Extraction:

    • Liquid Matrices (Plasma/Urine): A scaled-down Protein Precipitation (PPT) using cold acetonitrile (ACN) is utilized [2]. ACN is chosen over methanol because it yields a tighter protein pellet and provides superior extraction efficiency for lipophilic organophosphates, minimizing the co-extraction of polar endogenous salts.

    • Solid Matrices (Liver/Muscle/Fat): A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is employed. The addition of anhydrous Magnesium Sulfate (MgSO₄) induces an exothermic reaction that aggressively binds water, driving the partition of phoxim entirely into the unbuffered ACN layer.

  • dSPE Cleanup: For tissues, dispersive Solid-Phase Extraction (dSPE) is mandatory. Primary Secondary Amine (PSA) sorbent is used to strip out organic acids and sugars, while C18 sorbent selectively removes non-polar lipid interferences that would otherwise cause severe ion suppression in the MS source[2].

Chromatographic & Mass Spectrometric Causality
  • Mobile Phase Chemistry: The use of 0.1% Formic Acid in the aqueous mobile phase is not arbitrary; it lowers the pH to ~2.7, ensuring the phosphorothioate compound remains fully protonated, thereby maximizing the formation of the [M+H]+ precursor ion ( m/z 299.1) for positive Electrospray Ionization (ESI+).

  • Fragmentation Pathway: During Collision-Induced Dissociation (CID), the precursor ion ( m/z 299.1) undergoes characteristic cleavage at the oxime-phosphorus bond. The primary quantifier ion ( m/z 129.1) represents the stable cyanobenzylideneamino fragment, while the qualifier ion ( m/z 77.1) represents the phenyl ring [1].

Workflow Visualization

G Matrix Biological Matrix Selection Liquid Liquid Matrices (Plasma / Urine) Matrix->Liquid Tissue Solid Matrices (Liver / Muscle / Fat) Matrix->Tissue PPT Protein Precipitation (Cold ACN + IS) Liquid->PPT QuEChERS Modified QuEChERS (ACN + MgSO4/NaCl) Tissue->QuEChERS Centrifuge Centrifugation & Filtration (0.22 µm PTFE) PPT->Centrifuge dSPE dSPE Cleanup (PSA + C18 + MgSO4) QuEChERS->dSPE dSPE->Centrifuge LC Reverse-Phase UHPLC (C18, 0.1% FA / ACN) Centrifuge->LC MS Triple Quadrupole MS/MS (ESI+, MRM: m/z 299.1 -> 129.1) LC->MS

Figure 1: Comprehensive LC-MS/MS workflow for phoxim extraction and quantification.

Experimental Protocols

Protocol A: Liquid Matrices (Plasma / Urine)
  • Aliquot: Transfer 200 µL of plasma or urine into a 1.5 mL amber microcentrifuge tube.

  • Internal Standard (IS) Addition: Spike with 10 µL of Tebufenozide working solution (1 µg/mL). Self-Validation Note: Adding IS before extraction corrects for volumetric losses and matrix effects.

  • Precipitation: Add 800 µL of ice-cold Acetonitrile (ACN).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Filtration: Transfer 500 µL of the supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial for analysis.

Protocol B: Solid Matrices (Liver / Muscle / Fat)
  • Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL amber centrifuge tube.

  • IS Addition: Spike with 50 µL of Tebufenozide IS (1 µg/mL) and let stand for 10 minutes to allow tissue permeation.

  • Extraction: Add 10 mL of ACN and vortex for 3 minutes.

  • Partitioning (QuEChERS): Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake vigorously immediately for 1 minute to prevent MgSO₄ agglomeration.

  • First Centrifugation: Centrifuge at 4,000 × g for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer 2 mL of the upper ACN layer into a 15 mL dSPE tube containing 100 mg PSA, 100 mg C18, and 300 mg anhydrous MgSO₄.

  • Second Centrifugation: Vortex for 1 minute, then centrifuge at 10,000 × g for 5 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter into an amber LC vial.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Conditions

Column: C18 (100 mm × 2.1 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)
0.090%10%
1.090%10%
4.010%90%
6.010%90%
6.190%10%
8.090%10%
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Source: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 400°C

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Phoxim 299.1129.15016Quantifier
Phoxim 299.177.15032Qualifier
Tebufenozide (IS) 353.2133.15018Quantifier
Tebufenozide (IS) 353.2297.25012Qualifier
Table 3: Typical Method Validation Parameters

Data synthesized from established biological matrix validations [1, 2].

MatrixLOD (ng/mL or ng/g)LOQ (ng/mL or ng/g)Recovery (%)Intra-day RSD (%)Matrix Effect (%)
Plasma / Urine 2.010.092.4 – 104.1< 5.5%88 – 105
Muscle / Liver 5.015.081.3 – 93.6< 8.2%75 – 92

Trustworthiness & System Validation

To ensure the highest scientific integrity, this protocol relies on a self-validating framework:

  • Matrix Effect (ME) Assessment: Biological extracts contain phospholipids that cause ion suppression. ME is calculated as: ME(%)=(Peak Area in Matrix Extract/Peak Area in Neat Solvent)×100 . Because tissue extracts often exhibit ME between 75-92% (mild suppression), Matrix-Matched Calibration Curves are strictly required to ensure accurate quantification.

  • Internal Standard Selection: Tebufenozide is selected as the IS because it is structurally distinct from endogenous biological lipids, elutes in a similar retention window to phoxim, and ionizes highly efficiently in ESI+ mode, effectively normalizing any injection-to-injection variance or ionization suppression [1].

References

  • Lee, J. H., Park, S., Jeong, W. Y., Park, H. J., Kim, H. G., Lee, S. J., Shim, J. H., Kim, S. T., Abd El-Aty, A. M., Im, M. H., Choi, O. J., & Shin, S. C. (2010). Simultaneous determination of phoxim and its photo-transformation metabolite residues in eggs using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 674(1), 64-70. URL:[Link]

  • Shin, Y., Lee, J., Park, E., Lee, J., Lee, H. S., & Kim, J. H. (2019). A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. Molecules, 24(7), 1330. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Phoxim Recovery from Soil

Welcome to the technical support center for optimizing phoxim soil extraction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing phoxim soil extraction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high analyte recovery rates. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and enhance your experimental outcomes.

Section 1: Troubleshooting Guide - Low Analyte Recovery

Low or inconsistent recovery of phoxim from soil samples is a frequent and frustrating issue. This section provides a systematic approach to diagnosing and resolving the problem, grounded in the physicochemical properties of phoxim and its interaction with the soil matrix.

Q1: My phoxim recovery is consistently low. What are the most likely causes?

Low recovery is typically rooted in one or more of the following factors: inefficient extraction, analyte degradation, or strong analyte-matrix interactions.

A1: Key Factors Influencing Phoxim Recovery

  • Inefficient Extraction: The chosen solvent may not be optimal for phoxim's polarity, or the extraction technique may not be energetic enough to overcome the analyte's adsorption to soil particles. Phoxim is a non-systemic organophosphorus insecticide with low water solubility (1.5 mg/L at 20°C) and is soluble in many organic solvents.[1][2]

  • Analyte Degradation: Phoxim is susceptible to degradation under certain conditions. It is sensitive to light and can decompose at high temperatures.[3][4] It is stable in acidic and neutral media but hydrolyzes more rapidly in alkaline conditions.[1]

  • Strong Analyte-Matrix Interactions: Soil is a complex matrix. Phoxim can bind to organic matter and clay particles, making it difficult to extract.[5] The strength of this binding is influenced by soil properties like pH and organic carbon content.[6][7][8]

Q2: How do I choose the right extraction solvent for phoxim?

The principle of "like dissolves like" is paramount. Selecting a solvent with a polarity that matches phoxim is crucial for efficient extraction.

A2: Solvent Selection Strategy

Phoxim is a relatively non-polar compound. Therefore, non-polar to moderately polar solvents are generally most effective.

SolventPolarity IndexTypical Recovery Performance for Organophosphorus PesticidesReference
Hexane0.1High[9][10]
Petroleum Ether~0.1High, improved recovery over acetone[11]
Dichloromethane3.1Moderate to High (often used in mixtures)[12][13]
Ethyl Acetate4.4Moderate[9][10]
Acetone5.1Moderate, often used for initial extraction from sample[13][14][15]
Acetonitrile5.8Moderate to High, commonly used in QuEChERS[14][16][17]

Expert Insight: While acetonitrile is widely used in QuEChERS methods, for particularly challenging soil matrices, a less polar solvent like hexane or petroleum ether may yield higher recoveries for phoxim.[9][10][11] A study on organophosphorus pesticides demonstrated that hexane consistently provided the highest recoveries compared to methylene chloride and ethyl acetate.[9][10]

Q3: My solvent choice seems appropriate, but recovery is still poor. What extraction technique should I use?

The extraction technique must provide sufficient energy to disrupt analyte-soil interactions. Several established methods can be employed, each with its own advantages.

A3: Comparison of Soil Extraction Techniques

TechniquePrincipleAdvantagesDisadvantages
QuEChERS Salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.Fast, easy, low solvent consumption, effective for a wide range of pesticides.[18][19]May require optimization for specific soil types; hydration of dry samples is often necessary.[19][20][21]
Soxhlet Extraction Continuous extraction with a cycling solvent.Exhaustive extraction, considered a standard method (EPA 3540).[22]Time-consuming (8-24 hours), requires large solvent volumes.[12]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Rapid, reduced solvent consumption compared to Soxhlet.[23]Requires specialized equipment.
Ultrasonic Solvent Extraction (USE) Uses high-frequency sound waves to agitate the sample and solvent.Faster than traditional shaking methods.Efficiency can vary with soil type.
Accelerated Solvent Extraction (ASE) Uses elevated temperature and pressure to increase extraction efficiency.Fast, low solvent consumption, often provides better recovery than Soxhlet.[12]Requires specialized equipment.

Workflow Diagram: Selecting an Extraction Technique

Caption: Decision tree for selecting an appropriate phoxim soil extraction technique.

Q4: I'm using the QuEChERS method, but my recoveries are inconsistent. How can I optimize it for soil?

While QuEChERS is a robust method, its application to complex soil matrices often requires modifications to the standard procedure.

A4: Optimizing QuEChERS for Phoxim in Soil

  • Sample Hydration: For dry soil samples, adding water to achieve at least 70% water content and allowing it to hydrate for at least 30 minutes before adding the extraction solvent is critical.[20][21] This helps to swell the soil matrix and release trapped residues.

  • Solvent-to-Soil Ratio: Increasing the solvent-to-soil ratio can improve extraction efficiency, especially for soils with high organic matter content.[19]

  • Choice of dSPE Sorbents: The cleanup step is crucial for removing interfering matrix components. A combination of Primary Secondary Amine (PSA) and C18 is often effective. PSA removes organic acids and sugars, while C18 removes non-polar interferences like lipids.[20]

  • Protect Your Analyte: For GC analysis, adding an analyte protectant like d-sorbitol to the final extract can improve the stability and recovery of organophosphorus pesticides.[9][10]

Detailed Protocol: Modified QuEChERS for Phoxim in Soil

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[21]

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 5 minutes.

  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers).[16]

  • Immediately shake for at least 2 minutes.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18.[20]

  • Vortex for 1 minute.

  • Centrifuge for 2 minutes at high rcf (e.g., ≥ 5000).[20]

  • The resulting supernatant is the cleaned-up extract, ready for analysis by GC-MS or LC-MS/MS.[16]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions about phoxim extraction, providing quick and authoritative answers.

Q5: What is the half-life of phoxim in soil?

The half-life of phoxim in soil can vary significantly depending on environmental conditions and soil type, ranging from a few days to several weeks.[14] In un-sterilized soil, its half-life has been reported to be around 48 days, indicating that soil microorganisms play a significant role in its degradation.[24] Other studies have reported half-lives ranging from 4.1 to 49.5 days, influenced by the formulation used.[3]

Q6: How does soil pH affect phoxim extraction?

Soil pH can influence the sorption of pesticides to soil particles and their chemical stability.[6][7][8] Phoxim is more stable in acidic to neutral conditions and hydrolyzes more rapidly under alkaline conditions.[1] Therefore, extraction from highly alkaline soils might lead to lower recovery due to degradation. While the direct impact of pH on the extraction efficiency of the non-ionic phoxim molecule is less pronounced than for ionizable pesticides, pH can affect the overall soil chemistry and microbial activity, which in turn influences phoxim's persistence and binding.[8][25]

Q7: Can I use Soxhlet extraction for phoxim?

Yes, Soxhlet extraction is a well-established and effective method for the exhaustive extraction of pesticides from soil.[22] It is often used as a benchmark method for comparison with newer techniques.[23] A common solvent system for Soxhlet extraction of pesticides from soil is a mixture of acetone and hexane.

Q8: What are the best analytical techniques for phoxim detection?

Gas Chromatography (GC) coupled with a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a mass spectrometer (MS) is a common and reliable method for phoxim analysis.[14][15][18] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a highly sensitive and specific technique for phoxim determination.[16][18]

Workflow Diagram: Phoxim Extraction and Analysis

G cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SoilSample Homogenized Soil Sample QuEChERS QuEChERS Extraction SoilSample->QuEChERS Soxhlet Soxhlet Extraction SoilSample->Soxhlet MAE Microwave-Assisted Extraction SoilSample->MAE dSPE dSPE Cleanup (PSA/C18) QuEChERS->dSPE SPE SPE Cleanup (Silica) Soxhlet->SPE MAE->SPE GCMS GC-MS/MS dSPE->GCMS LCMS LC-MS/MS dSPE->LCMS SPE->GCMS Results Results GCMS->Results LCMS->Results

Caption: General workflow for phoxim extraction and analysis from soil samples.

Q9: Are there any safety precautions I should take when working with phoxim and extraction solvents?

Yes, absolutely. Phoxim is a toxic organophosphate insecticide.[26] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used for extraction are often flammable and volatile. Work away from ignition sources and ensure proper ventilation. Always consult the Safety Data Sheets (SDS) for phoxim and all solvents before beginning your work.

References

  • INCHEM. (n.d.). Phoxim (Pesticide residues in food: 1983 evaluations).
  • BenchChem. (2025). Validated Analytical Methods for Phoxim in Animal Tissues and Milk: A Comparative Guide.
  • LabRulez GCMS. (n.d.). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis.
  • Zhu, L., Wang, J., Fan, D., Zhang, J., Zhao, B., & Zhang, F. (2003). [Degradation of fenpropathrin, phoxim and their mixture by soil microbes]. Ying Yong Sheng Tai Xue Bao, 14(6), 1023-1025.
  • ResearchGate. (2025). Environmental behaviors of phoxim with two formulations in bamboo forest under soil surface mulching.
  • BenchChem. (2025). Application Notes: Phoxim Residue Analysis in Agricultural Products and Soil.
  • Zhang, B., et al. (n.d.). Improved Determination of Phoxim Residue in Stored Wheat by HPLC with DAD.
  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PMC.
  • SOXHLET AND MICROWAVE EXTRAC- TION IN DETERMINING THE BIOACCESSIBILITY OF PESTICIDES FROM SOIL AND MODEL SOLIDS. (n.d.).
  • Hirahara, Y., Kimura, M., Inoue, T., et al. (n.d.). Analytical Method of Phoxim in Agricultural Products by GC-FPD and GC/MS (SIM). J-Stage.
  • Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. PMC.
  • Enhanced phoxim biodegradation by immobilizing Novosphingobium sp. RL4 on attapulgite-sodium alginate. Frontiers. (2025).
  • Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. USDA ARS.
  • Determination of Organophosphorus Pesticides in Vegetables by Solid-Phase Extraction Cleanup and Gas Chromatography. (n.d.).
  • Agilent. (n.d.). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis.
  • ResearchGate. (n.d.). (PDF) Soxhlet and microwave extraction in determining the bioaccessibility of pesticides from soil and model solids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phoxim.
  • A study on residues and degradation of 14C-phoxim in spring wheat plants and soil. (n.d.).
  • Influence of Soil pH−Sorption Interactions on Imazethapyr Carry-over. ACS Publications. (2000).
  • QuEChERS sample preparation for determination of pesticides and other organic residues in environmental matrices. IRIS-AperTO.
  • One-step Extraction of Multiresidue Pesticides in Soil by Microwave-assisted Extraction Technique. Science Alert. (2010).
  • Rapid Detection of Malathion, Phoxim and Thiram on Orange Surfaces Using Ag Nanoparticle Modified PDMS as Surface-Enhanced Raman Spectroscopy Substrate. PMC.
  • Extraction and Analysis of Organophosphorus Pesticides in Fruits and Vegetables: Review. (n.d.).
  • ChemBK. (2025). PHOXIM.
  • Agvise Laboratories. (2023). Soils, Pesticides, and pH: Interactions and Management.
  • Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. PMC.
  • Determination of phoxim residues in potato and soil by high performance liquid chromatography. CABI Digital Library.
  • Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos. PMC.
  • Effects of Soil pH and Moisture on the Direct Radioassay of Herbicides in Soil. Weed Science - Cambridge University Press & Assessment. (2017).
  • Determination of Pesticide Residues in Soil Using a QuEChERS Approach. (n.d.).
  • United Chemical Technologies (UCT). (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil.
  • ResearchGate. (n.d.). Dissipation of phoxim in cabbages and soil in the trials performed in....
  • QuEChERS and soil analysis. An Overview. (n.d.).
  • AERU, University of Hertfordshire. (2025). Phoxim (Ref: OMS 1170).
  • Food and Agriculture Organization of the United Nations. (n.d.). PHOXIM.
  • ResearchGate. (2026). Enhanced removal of phoxim pesticide residues from grapes using microbubble plasma-activated water.
  • INCHEM. (n.d.). 960. Insecticide: Phoxim (WHO Food Additives Series 43).
  • MDPI. (2024). How Pharmaceutical Residues Occur, Behave, and Affect the Soil Environment.
  • ResearchGate. (n.d.). Reduction of phoxim pesticide residues from grapes by atmospheric pressure non-thermal air plasma activated water.
  • ResearchGate. (n.d.). (PDF) EFFECT OF STORAGE ON THE STABILITY AND TOXICITY OF PHOXIM AND DELTAMETHRIN INSECTICIDES WITH REPEATED USE.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Composition for Phoxim LC-MS/MS Analysis

Welcome to the Phoxim LC-MS/MS Troubleshooting & Optimization Portal. This guide is engineered for analytical chemists, researchers, and drug development professionals facing signal instability, poor recovery, or chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Phoxim LC-MS/MS Troubleshooting & Optimization Portal. This guide is engineered for analytical chemists, researchers, and drug development professionals facing signal instability, poor recovery, or chromatographic anomalies when analyzing the organophosphate insecticide phoxim.

Diagnostic & Optimization Workflow

PhoximWorkflow Start Phoxim LC-MS/MS Method Optimization PhaseA Aqueous Phase (A) Water + Additives Start->PhaseA PhaseB Organic Phase (B) MeOH + Additives Start->PhaseB Additives 5 mM Ammonium Formate + 0.1% Formic Acid PhaseA->Additives PhaseB->Additives Mech1 pH < 7 Maintenance Prevents Hydrolysis Additives->Mech1 Acidic Buffer Mech2 Protonation Enhancement Suppresses Na+ Adducts Additives->Mech2 NH4+ / H+ Donors Outcome Stable Baseline & High [M+H]+ Yield Mech1->Outcome Mech2->Outcome

Logical workflow for optimizing phoxim LC-MS/MS mobile phase to ensure stability and ionization.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does phoxim exhibit poor ionization, signal instability, or multiple adduct peaks in ESI+ mode? Causality & Solution: Phoxim (C12H15N2O3PS) relies on efficient protonation to form the precursor ion [M+H]+ at m/z 299.1[1]. In unbuffered solvents, phoxim is highly susceptible to forming sodium [M+Na]+ or potassium [M+K]+ adducts due to trace alkali metals in the sample matrix or glassware. This splits the ion current, drastically reducing the intensity of your target [M+H]+ peak. Corrective Action: Supplement both the aqueous and organic mobile phases with 5 mM ammonium formate and 0.1% formic acid[2][3]. The ammonium ions ( NH4+​ ) act as a competitive adduct former, suppressing sodium adducts[4]. During the ESI desolvation process, the transient [M+NH4]+ adducts readily decompose to yield a stable and abundant [M+H]+ signal, while formic acid ensures an acidic pH to maximize protonation efficiency[5].

Q2: I am observing double peaks, split peaks, or rapid signal loss for phoxim over time. Is this a chromatographic issue or degradation? Causality & Solution: Phoxim is notoriously unstable; it is highly sensitive to light (photodegradation) and pH (hydrolysis and cis/trans isomerization)[6]. The thioester and phosphate bonds undergo rapid nucleophilic attack in neutral to alkaline environments. As demonstrated in kinetic studies, the degradation half-life of phoxim plummets from 866.4 days at pH 2.00 to merely 14.1 days at pH 12.00[7]. If your mobile phase is not strictly buffered to an acidic pH, phoxim will degrade on-column, manifesting as split peaks, tailing, or complete signal loss. Corrective Action: Maintain the mobile phase pH strictly below 4.0 (ideally ~2.5–3.0) using 0.1% formic acid[5]. Additionally, protect all sample vials from light (use amber vials) and ensure sample extracts are buffered (e.g., using an acetate-buffered QuEChERS extraction) prior to injection[4][6].

Q3: Should I use Methanol or Acetonitrile as the organic modifier (Mobile Phase B)? Causality & Solution: While acetonitrile (MeCN) is a stronger eluent and often provides sharper peaks for general pesticide screening, methanol (MeOH) is frequently preferred for labile organophosphates like phoxim[2][3]. Methanol provides superior solubility for ammonium formate salts, preventing micro-precipitations in the LC pumps. Furthermore, methanol exhibits a milder solvating effect and different protic characteristics compared to aprotic acetonitrile, which can stabilize the phoxim molecule against on-column degradation and yield a more consistent baseline in ESI+ mode[8].

Quantitative Data Summaries

Table 1: Phoxim Degradation Kinetics (Half-life vs. pH)[7]

pH Level Environmental Condition Degradation Half-Life (Days) Risk to LC-MS Analysis
2.00 Highly Acidic 866.4 Low (Optimal for Mobile Phase)
5.00 Mildly Acidic 346.6 Low to Moderate
7.00 Neutral 187.3 High (Isomerization Risk)
9.00 Mildly Alkaline 34.7 Critical (Rapid Hydrolysis)

| 12.00 | Highly Alkaline | 14.1 | Critical (Complete Loss) |

Table 2: Optimized MRM Transitions for Phoxim (ESI+)[1][8]

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
299.1 129.1 16 Quantifier
299.1 77.1 32 Qualifier 1

| 299.1 | 97.0 | 20 | Qualifier 2 |

Table 3: Recommended LC Gradient Program[2]

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 100 0 0.4
4.0 80 20 0.4
5.5 60 40 0.4
10.0 0 100 0.4

| 13.0 | 0 | 100 | 0.4 |

Step-by-Step Methodology: Self-Validating Mobile Phase & LC-MS/MS Protocol

Objective: Establish a robust, self-validating LC-MS/MS workflow that actively prevents phoxim degradation while maximizing ionization efficiency.

Step 1: Preparation of Aqueous Mobile Phase (A)

  • Weigh exactly 0.315 g of LC-MS grade ammonium formate (yielding a 5 mM concentration).

  • Dissolve thoroughly in 1000 mL of ultrapure water (18.2 MΩ·cm)[2].

  • Add 1.0 mL of LC-MS grade formic acid to achieve a 0.1% (v/v) concentration[5].

  • Sonicate the solution for 5 minutes to degas, then filter through a 0.22 µm hydrophilic membrane.

Step 2: Preparation of Organic Mobile Phase (B)

  • Weigh exactly 0.315 g of LC-MS grade ammonium formate.

  • Dissolve in 1000 mL of LC-MS grade Methanol[3].

  • Add 1.0 mL of LC-MS grade formic acid (0.1% v/v).

  • Sonicate to ensure complete dissolution of the buffer salt, preventing pump blockages.

Step 3: System Suitability & Self-Validation Check To ensure the protocol is self-validating and trustworthy, run a system suitability test (SST) before analyzing unknown samples:

  • Inject a 10 µg/L (ppb) phoxim analytical standard prepared in initial mobile phase conditions[2].

  • Validation Criterion 1 (Stability): Calculate the peak symmetry factor. It must fall between 0.9 and 1.1. Tailing or splitting directly indicates insufficient mobile phase buffering (pH drift) or flow path contamination.

  • Validation Criterion 2 (Selectivity): Calculate the ion ratio between the quantifier transition (299.1 → 129.1) and the primary qualifier transition (299.1 → 77.1). This ratio must remain within ±20% of your established library reference[1].

  • Validation Criterion 3 (Sensitivity): Ensure the Signal-to-Noise (S/N) ratio for the 10 µg/L standard is ≥ 10. If it is lower, verify that ammonium formate was added correctly, as sodium adducts may be suppressing the signal.

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Troubleshooting

Technical Support Center: Stabilizing Phoxim Standards Against Hydrolysis in Aqueous Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with phoxim. It addresses common challenges related to the stability of phoxim in aqueous solutions,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with phoxim. It addresses common challenges related to the stability of phoxim in aqueous solutions, offering troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you navigate the complexities of handling this sensitive organophosphate compound.

Troubleshooting Guide: Overcoming Phoxim Instability

This section is designed to help you diagnose and resolve common issues encountered during the preparation and storage of aqueous phoxim standards.

Question: My phoxim standard is showing rapid degradation, even shortly after preparation. What are the likely causes?

Answer: Rapid degradation of phoxim in aqueous solutions is a common issue, primarily driven by hydrolysis. The stability of phoxim is significantly influenced by several factors:

  • pH of the Solution: Phoxim is highly susceptible to alkaline hydrolysis. The phosphate ester bond in the phoxim molecule is unstable and prone to cleavage in alkaline conditions[1][2]. Under alkaline conditions (pH > 7), the degradation rate increases substantially[1][2][3]. For instance, at a pH of 9, the half-life of phoxim can be as short as 10 hours, while at a pH of 4, it can extend to 204 hours[3].

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis. The degradation of phoxim generally follows first-order kinetics, and an increase in temperature significantly speeds up this process[1][2][3][4]. It has been observed that for every 10°C increase in temperature, the hydrolysis rate can nearly double[1].

  • Exposure to Light: Phoxim is very sensitive to light, especially ultraviolet (UV) radiation, which can lead to rapid photolysis[5][6]. Exposure to sunlight can cause significant degradation within a day[5]. The presence of light enhances the degradation of phoxim, with half-lives of 37, 22, and 9 hours at pH 4, 7, and 9, respectively, under light exposure[3].

  • Purity of Water and Reagents: The presence of impurities, particularly metal ions, can catalyze the degradation of phoxim[7][8]. It is crucial to use high-purity, HPLC-grade water and solvents for the preparation of your standards.

To address rapid degradation, it is imperative to control these factors meticulously.

Question: What is the optimal pH for preparing and storing aqueous phoxim standards?

Answer: The optimal pH for phoxim stability is in the acidic to neutral range. Phoxim is relatively stable under acidic and neutral conditions[1][2][5]. To maximize the shelf-life of your aqueous phoxim standards, it is recommended to maintain the pH of the solution between 4 and 7.

A study on the degradation of phoxim in river water demonstrated that at pH values of 2.0, 5.0, and 7.0, the degradation was slow, with less than 10% of the compound degrading after 20 days. In contrast, at pH 9.0 and 12.0, the degradation was significantly faster[1][2]. Therefore, preparing your standards in a buffered solution within the acidic to neutral pH range is a critical step for ensuring their stability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of working with phoxim standards.

What is the recommended procedure for preparing a stable aqueous phoxim standard?

To prepare a stable aqueous phoxim standard, follow this detailed protocol:

Experimental Protocol: Preparation of a Stable Aqueous Phoxim Standard

  • Solvent Selection: Begin by dissolving the phoxim analytical standard in a small amount of a water-miscible organic solvent, such as acetonitrile or methanol (HPLC grade)[9][10]. Phoxim is readily soluble in many organic solvents but has very low solubility in water (7 mg/L at 20°C)[5]. This initial step ensures complete dissolution before dilution in an aqueous medium.

  • Aqueous Medium Preparation: Prepare an acidic buffer solution (e.g., a phosphate or acetate buffer) with a pH between 4 and 6. Use high-purity, deionized water.

  • Dilution: Carefully dilute the phoxim stock solution with the prepared acidic buffer to achieve the desired final concentration. It is important to perform this dilution in a way that minimizes the final concentration of the organic solvent.

  • Storage: Store the final aqueous standard in amber glass vials to protect it from light[5][11]. The vials should be tightly sealed to prevent evaporation and contamination[12]. Store the standards at a refrigerated temperature of 4°C[13].

  • Purity Check: Before use, it is advisable to verify the concentration of your prepared standard using a validated analytical method, such as HPLC-UV or GC-FPD[6][9].

How does temperature affect the shelf-life of my phoxim standards?

Temperature has a significant impact on the stability of phoxim. The rate of hydrolysis, the primary degradation pathway, increases with temperature[1][2][3][4]. Storing your standards at elevated temperatures, or even at room temperature for extended periods, will lead to a shorter half-life. For long-term storage, it is crucial to keep your aqueous phoxim standards refrigerated at a consistent temperature, ideally around 4°C[13].

The following table summarizes the effect of pH and temperature on the half-life of phoxim, illustrating the importance of controlled storage conditions.

pHTemperature (°C)Half-life (days)Reference
2.0Sunlight866.4[1][2]
5.0Sunlight346.6[1][2]
7.0Sunlight187.3[1][2]
9.0Sunlight34.7[1][2]
12.0Sunlight14.1[1][2]
What are the primary degradation products of phoxim in aqueous solutions, and how can I detect them?

The primary degradation of phoxim in aqueous solutions occurs through hydrolysis of the phosphate ester bond and can also be initiated by photolysis. Several degradation products have been identified, including:

  • Phoxon (P=O analogue): This is a significant metabolite where the sulfur atom is replaced by an oxygen atom[3][14].

  • O,O,O',O'-tetraethyldithiopyrophosphate: Formed through nucleophilic substitution and photolysis[3][4].

  • Hydroxylated derivatives: Further degradation can lead to hydroxylated compounds[3][4].

  • Cyanobenzaldoxime: Results from the hydrolysis of the phosphor ester bond[14][15].

These degradation products can be identified and quantified using advanced analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1][2][3][16]. Monitoring the appearance of these products can serve as an indicator of the degradation of your phoxim standard.

Visualizing Phoxim Degradation and Standard Preparation

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis pathway of phoxim and a recommended workflow for preparing stable standards.

Phoxim_Hydrolysis Phoxim Phoxim (Unstable at alkaline pH) Hydrolysis Hydrolysis (OH⁻ attack on P atom) Phoxim->Hydrolysis Alkaline Conditions Degradation_Products Degradation Products (e.g., Cyanobenzaldoxime, Diethyl thiophosphate) Hydrolysis->Degradation_Products Cleavage of P-O-N bond

Caption: Alkaline hydrolysis pathway of phoxim.

Standard_Preparation_Workflow cluster_prep Standard Preparation cluster_qc Quality Control Start Weigh Phoxim Standard Dissolve Dissolve in Acetonitrile/Methanol Start->Dissolve Dilute Dilute with Acidic Buffer (pH 4-6) Dissolve->Dilute Store Store in Amber Vial at 4°C Dilute->Store End Stable Aqueous Standard Store->End Analyze Analyze by HPLC/GC End->Analyze Verify Verify Concentration Analyze->Verify

Caption: Workflow for preparing stable phoxim standards.

References

  • ChemBK. (2025, August 20). PHOXIM. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Mechanisms of Phoxim in River Water. Retrieved from [Link]

  • J-Stage. (n.d.). Analytical Method of Phoxim in Agricultural Products by GC-FPD and GC/MS (SIM). Retrieved from [Link]

  • INCHEM. (1983). Phoxim (Pesticide residues in food: 1983 evaluations). Retrieved from [Link]

  • ACS Publications. (2010, December 8). Degradation Mechanisms of Phoxim in River Water. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • World Health Organization. (2011, March 15). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PHOXIM. Retrieved from [Link]

  • PMC. (2024, September 6). The study of kinetic of silver catalytic degradation of phoxim. Retrieved from [Link]

  • Frontiers. (2025, April 9). Enhanced phoxim biodegradation by immobilizing Novosphingobium sp. RL4 on attapulgite-sodium alginate. Retrieved from [Link]

  • INCHEM. (n.d.). Phoxim (WHO Food Additives Series 43). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Improved Determination of Phoxim Residue in Stored Wheat by HPLC with DAD. Retrieved from [Link]

  • HPC Standards. (n.d.). Phoxim. Retrieved from [Link]

  • UNITED CHEMICALS COMPANY. (n.d.). SIDCO Phoxim 50% EC. Retrieved from [Link]

  • PubMed. (2024, September 6). The study of kinetic of silver catalytic degradation of phoxim. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Phoxim (1). Retrieved from [Link]

  • ACS Publications. (2010, December 8). Degradation Mechanisms of Phoxim in River Water. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2011, January 12). Degradation mechanisms of phoxim in river water. Retrieved from [Link]

  • ResearchGate. (2022, November 14). (PDF) EFFECT OF STORAGE ON THE STABILITY AND TOXICITY OF PHOXIM AND DELTAMETHRIN INSECTICIDES WITH REPEATED USE. Retrieved from [Link]

  • PubMed. (2007, November 15). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Retrieved from [Link]

  • PubMed. (2024, September 15). Detoxification of phoxim by a gut bacterium of Delia antiqua. Retrieved from [Link]

  • FAO. (n.d.). PHOXIM. Retrieved from [Link]

  • Google Patents. (n.d.). CN1552210A - Phoxime pellets and their preparation.
  • Greenhouse Product News. (n.d.). Effects of pH on Pesticides. Retrieved from [Link]

Sources

Optimization

Phoxim Assay Troubleshooting Center: Correcting Calibration Curve Linearity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the quantification of phoxim, a widely used organophosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the quantification of phoxim, a widely used organophosphate insecticide. A critical and common failure in these assays is poor calibration curve linearity (e.g., R2<0.99 ).

Phoxim's molecular structure—specifically its tetrahedral phosphorus and photosensitive double bonds—makes it highly susceptible to environmental degradation during sample preparation and autosampler queuing. This guide provides self-validating protocols, root-cause analyses, and mechanistic insights to restore linearity and ensure analytical trustworthiness in your LC-MS/MS, GC-MS, or HPLC workflows.

Section 1: Diagnostic FAQs – The Mechanistic Root Causes of Non-Linearity

Q1: Why does my phoxim calibration curve deviate from linearity at the low end of the concentration range (e.g., 0.005 - 0.05 mg/L)? Answer: Negative bias at the lower end of a calibration curve is typically caused by active site adsorption or signal suppression from matrix effects. In LC-MS/MS analysis, co-eluting matrix components (like polyphenols in plant extracts or lipids in animal tissue) compete for ionization energy, suppressing the 1[1]. Causality & Validation: Phoxim is lipophilic. If your glassware is not deactivated, low concentrations of phoxim will adsorb to the silanol groups on the glass walls. To validate the root cause, run a solvent-only standard curve against a matrix-matched standard curve. If the matrix-matched curve restores linearity, matrix suppression is the culprit. If both curves fail at the low end, glassware adsorption is occurring.

Q2: Why does the curve flatten or drop off unpredictably at higher concentrations? Answer: High-end non-linearity in phoxim assays is almost always driven by in-vial degradation during the autosampler queue. Phoxim undergoes rapid nucleophilic attack by OH− ions at the tetrahedral phosphorus under alkaline conditions, and is highly sensitive to 2[2]. Causality & Validation: If your standard diluent is not buffered to a mildly acidic pH (pH 4-6) or if clear vials are used, the standards prepared earlier in the sequence will degrade before injection. Kinetic studies show that the degradation half-life of phoxim drops from 187 days at pH 7.0 to just2[2]. Furthermore, performing the extraction in darkness improves recovery significantly (e.g., 3)[3].

Section 2: Diagnostic Workflow for Linearity Issues

PhoximLinearity Start Linearity Issue Detected (R² < 0.99) Check Analyze Residual Plot of Calibration Curve Start->Check LowEnd Negative Bias at Low Concentrations Check->LowEnd HighEnd Negative Bias at High/Late Injections Check->HighEnd Matrix Matrix Suppression or Glassware Adsorption LowEnd->Matrix Degradation Photodegradation or Alkaline Hydrolysis HighEnd->Degradation FixLow Use Matrix-Matched Stds & Silanized Vials Matrix->FixLow FixHigh Use Amber Vials & Buffer Diluent to pH 4-5 Degradation->FixHigh

Diagnostic workflow for identifying and resolving phoxim calibration curve non-linearity.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate degradation variables, implement the following step-by-step methodology for standard preparation. This protocol acts as a self-validating system by controlling light exposure and pH simultaneously.

Protocol: Optimized Preparation of Phoxim Calibration Standards Objective: Prevent photodegradation and alkaline hydrolysis to maintain R2>0.999 across a 2[2].

  • Solvent Selection & Acidification: Prepare a diluent of HPLC-grade Acetonitrile or Methanol. Acidify the diluent with 0.1% Formic Acid to ensure the pH remains between 4.0 and 5.0. Causality: OH− is a strong nucleophile that attacks phoxim; maintaining an acidic environment halts the rate-determining step of 2[2].

  • Actinic Light Shielding: Perform all standard dilutions in a dark room or under red/yellow safe lighting. Causality: Phoxim photodegrades into highly active intermediates (e.g., O,O-diethylcyanobenzylideneaminothiophosphonate) when exposed to 2[2].

  • Matrix-Matching: For the final dilution steps (e.g., 10, 20, 40, 60, 80, and 100 ng/mL), use a blank matrix extract (e.g., 1 or blank tissue extract) rather than pure solvent[1]. Causality: This normalizes the ionization suppression across all concentration levels, preventing low-end curve flattening.

  • Vialing: Transfer the standards into amber, silanized glass autosampler vials. Causality: Amber glass blocks residual UV light, while silanization prevents active-site adsorption of the lipophilic phoxim molecules.

  • System Suitability Test (SST): Inject the mid-level standard 5 times consecutively before running the curve. The Relative Standard Deviation (RSD) of the peak area must be ≤5% . If the peak area trends downward sequentially, your autosampler temperature is too high or the diluent pH is incorrect.

Section 4: Quantitative Data & Validation Parameters

The following table summarizes the expected linearity, limits of detection (LOD), and recovery rates for optimized phoxim assays across various analytical platforms and matrices. Use these benchmarks to validate your own assay's performance.

Analytical PlatformMatrixLinear RangeLinearity ( R2 )LODRecovery Rate
HPLC-DAD Stored Wheat0.005 – 0.253 mg/kg0.99990.002 mg/kg3[3]
LC-MS/MS Pu'er Tea10 – 100 ng/mL> 0.99< 10 ng/mL1[1]
HPLC-UV River Water0.5 – 10 mg/L> 0.9991N/A2[2]
SERS (AgNPs) Orange Surface50 – 5000 μ g/L0.9665 – 0.989115.69 μ g/L4[4]

Note: While emerging techniques like Surface-Enhanced Raman Spectroscopy (SERS) offer rapid detection, their linearity ( R2≈0.98 ) is inherently poorer than 4[4].

References
  • Degradation Mechanisms of Phoxim in River Water | Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • An quantificational method for 51 pesticide residues determination in Pu'er tea by LC-MS/MS | CORE. URL:[Link]

  • Improved Determination of Phoxim Residue in Stored Wheat by HPLC with DAD | Academia.edu. URL: [Link]

  • Rapid Detection of Malathion, Phoxim and Thiram on Orange Surfaces Using Ag Nanoparticle Modified PDMS as Surface-Enhanced Raman Spectroscopy Substrate | MDPI. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity of Phoxim versus Chlorpyrifos in Insect Models: A Technical Guide

Organophosphate (OP) insecticides remain a cornerstone in global agricultural pest management and vector control due to their high efficacy against a broad spectrum of insect pests. Among the most widely utilized OPs are...

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Author: BenchChem Technical Support Team. Date: April 2026

Organophosphate (OP) insecticides remain a cornerstone in global agricultural pest management and vector control due to their high efficacy against a broad spectrum of insect pests. Among the most widely utilized OPs are phoxim and chlorpyrifos . While both share a conserved primary mechanism of action—the irreversible inhibition of acetylcholinesterase (AChE)—their distinct chemical structures impart divergent toxicokinetic profiles, environmental persistence, and off-target toxicities.

As a Senior Application Scientist, understanding these nuances is critical for designing effective pest management strategies, assessing ecotoxicological risks, and developing novel agrochemicals. This guide provides a comprehensive, data-driven comparison of phoxim and chlorpyrifos toxicity using established insect models, synthesizing quantitative data with field-proven experimental methodologies.

Mechanistic Pathway: AChE Inhibition

The primary neurotoxic mechanism for both phoxim and chlorpyrifos involves the phosphorylation of the serine hydroxyl group within the active site of the AChE enzyme. This covalent modification prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to its rapid accumulation in the synaptic cleft. The resulting continuous hyperstimulation of cholinergic receptors culminates in tetanic paralysis, systemic physiological failure, and eventual mortality of the insect.

Pathway OP Organophosphate (Phoxim / Chlorpyrifos) AChE Acetylcholinesterase (AChE) OP->AChE Phosphorylation ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Blocked Synapse Synaptic Cleft Accumulation ACh->Synapse Accumulates Receptor Continuous Receptor Stimulation Synapse->Receptor Overstimulation Toxicity Neurotoxicity & Death Receptor->Toxicity Downstream Effect

Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates.

Comparative Toxicity Profiles (Quantitative Data)

To objectively compare the acute toxicity of these compounds, researchers frequently utilize the silkworm (Bombyx mori) as a highly sensitive bioindicator species. Experimental data consistently demonstrates that phoxim exhibits a more aggressive acute toxicity profile in lepidopteran models compared to chlorpyrifos.

For instance, in B. mori 3rd instar larvae, the 24-hour LC50 for phoxim is reported

Comparative

Inter-Laboratory Validation of Phoxim Detection Protocols in Food: A Comprehensive Comparison Guide

Executive Summary Phoxim is a broad-spectrum organophosphate insecticide widely utilized in agriculture. Due to its potent acetylcholinesterase inhibitory effects, regulatory bodies enforce strict Maximum Residue Limits...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phoxim is a broad-spectrum organophosphate insecticide widely utilized in agriculture. Due to its potent acetylcholinesterase inhibitory effects, regulatory bodies enforce strict Maximum Residue Limits (MRLs)—often as low as 0.05 mg/kg in fruits and vegetables[1]. For drug development professionals, food safety scientists, and regulatory agencies, selecting a detection protocol is not merely about sensitivity; it is about cross-laboratory reproducibility.

This guide objectively compares three distinct analytical methodologies for phoxim detection: the gold-standard QuEChERS coupled with LC-MS/MS , high-throughput Competitive ELISA , and emerging Surface-Enhanced Raman Spectroscopy (SERS) . By analyzing inter-laboratory validation data, including proficiency testing standards set by the European Union Reference Laboratories (EURL)[2], this guide establishes a self-validating framework for protocol selection.

Mechanistic Grounding: The Analytical Challenge of Phoxim

Phoxim presents unique analytical challenges due to its thermal lability and susceptibility to photodegradation. Traditional Gas Chromatography (GC) often struggles with phoxim without extensive derivatization because the molecule can degrade in the high-temperature GC inlet. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the reference standard[3].

However, food matrices (e.g., lipid-rich animal tissues, complex carbohydrates in bamboo shoots, or acidic fruit extracts) introduce severe matrix effects—ion suppression or enhancement during electrospray ionization (ESI). A robust protocol must mechanistically decouple the analyte from its matrix before quantification.

Protocol 1: The Gold Standard – QuEChERS + LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the premier sample preparation technique for LC-MS/MS. Inter-laboratory validations demonstrate that this method consistently achieves limits of detection (LOD) between 1 to 10 µg/kg, well below regulatory MRLs[3].

Step-by-Step Methodology & Causality
  • Sample Homogenization: Macerate 5.0 g to 10.0 g of the food sample (e.g., mushrooms or bamboo shoots) to ensure uniform analyte distribution[3][4].

  • Solvent Extraction: Add 10 mL to 20 mL of Acetonitrile.

    • Causality: Acetonitrile precipitates proteins and efficiently extracts a broad polarity range of pesticides while minimizing the co-extraction of lipophilic macromolecules[4].

  • Salting-Out Partitioning: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl, vortex, and centrifuge.

    • Causality: MgSO₄ induces an exothermic reaction that absorbs free water, while NaCl drives the salting-out effect, forcing the polar phoxim molecules into the upper organic acetonitrile layer.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a tube containing Primary Secondary Amine (PSA) and C18 sorbents.

    • Causality: PSA acts as a weak anion exchanger to remove organic acids, sugars, and polar pigments. C18 effectively binds and removes non-polar interferences such as residual lipids[3].

  • LC-MS/MS Quantification: Analyze using an Electrospray Ionization source in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 299.0 → 128.9)[5].

QuechersWorkflow N1 Homogenized Food Sample N2 Acetonitrile Extraction N1->N2 N3 Salting Out (MgSO4 + NaCl) N2->N3 N4 dSPE Cleanup (PSA + C18) N3->N4 N5 LC-MS/MS Quantification N4->N5

Fig 1. Standard QuEChERS LC-MS/MS extraction and quantification workflow for phoxim.

Protocol 2: High-Throughput Screening – Competitive ELISA

While LC-MS/MS is definitive, it is capital-intensive. Competitive Enzyme-Linked Immunosorbent Assays (ELISA) serve as rapid, high-throughput screening tools, particularly useful for processing hundreds of samples before confirmatory mass spectrometry.

Step-by-Step Methodology & Causality
  • Aqueous Extraction: Extract the sample using a mild buffer (e.g., PBS with methanol).

  • Competitive Incubation: Add the sample extract and a fixed concentration of enzyme-conjugated phoxim (e.g., HRP-phoxim) to a microtiter plate pre-coated with anti-phoxim antibodies.

    • Causality: Native phoxim from the food matrix competes with the HRP-phoxim conjugate for a limited number of antibody binding sites. High target concentration means less conjugate binds.

  • Wash Step: Wash the plate 3–5 times.

    • Causality: Removes all unbound matrix components and unbound enzyme-conjugate, preventing false-positive signal generation.

  • Substrate Addition & Readout: Add TMB substrate. Stop the reaction with H₂SO₄ and read absorbance at 450 nm.

    • Causality: The color intensity is inversely proportional to the concentration of phoxim in the original sample.

Elisalogic N1 Antibody-Coated Microplate N2 Add Sample (Phoxim) + Enzyme-Conjugate N1->N2 N3 Competitive Binding Kinetics N2->N3 N4 Wash Step (Remove Unbound) N3->N4 N5 TMB Substrate (Color Development) N4->N5 N6 Inverse Signal Read at 450nm N5->N6

Fig 2. Competitive ELISA signaling pathway demonstrating inverse proportional signal generation.

Protocol 3: Emerging Rapid Detection – SERS

Surface-Enhanced Raman Spectroscopy (SERS) utilizing Ag nanoparticle-modified polydimethylsiloxane (AgNPs-PDMS) substrates is an emerging technique for non-destructive, on-site screening[1].

Step-by-Step Methodology & Causality
  • Surface Swabbing: Swab the surface of the agricultural product (e.g., orange peel) directly with the flexible AgNPs-PDMS substrate[1].

  • Laser Excitation: Expose the substrate to a Raman spectrometer laser.

    • Causality: The localized surface plasmon resonance (LSPR) of the silver nanoparticles dramatically amplifies the inelastic scattering (Raman signal) of the phoxim molecules adsorbed to the surface, allowing for trace detection without complex extraction[1].

Inter-Laboratory Validation: Quantitative Comparison

To ensure compliance with ISO/IEC 17025, analytical methods are subjected to rigorous inter-laboratory proficiency testing (PT). The EURL mandates that residue levels be reported to three significant figures and evaluates methods based on reproducibility across different matrices[2].

The following table synthesizes validation data across the three methodologies:

ParameterQuEChERS + LC-MS/MSCompetitive ELISASERS (AgNPs-PDMS)
Limit of Detection (LOD) 1.0 - 10.0 µg/kg[3]5.0 - 15.0 µg/kg15.69 µg/L[1]
Recovery Rate (%) 75.5% - 107.2%[3][4]80.0% - 110.0%96.5% - 118.9%[1]
Inter-Lab Precision (RSD) < 12.4%[3][4]10.0% - 15.0%> 15.0% (Semi-quantitative)
Sample Prep Time ~30 minutes[4]~90 minutes (Batch)< 5 minutes[1]
Matrix Suitability Complex (Meat, Honey, Crops)Simple to ModerateSurface residues only[1]
Primary Application Confirmatory / RegulatoryHigh-Throughput ScreeningOn-site / Field Screening

Application Scientist's Verdict

Based on the synthesized inter-laboratory data:

  • For Regulatory Compliance and Confirmatory Analysis: QuEChERS coupled with LC-MS/MS remains the undisputed gold standard. Its ability to achieve high recoveries (up to 107.2%) with excellent repeatability (RSD < 12.4%) across complex matrices like mushrooms and bamboo shoots makes it the only viable choice for strict EURL proficiency compliance[2][3][4].

  • For High-Throughput Batch Processing: Competitive ELISA is highly recommended for initial screening. It drastically reduces the cost per sample and preserves mass spectrometer lifespan by filtering out true-negative samples.

  • For Field Diagnostics: SERS represents the frontier of agricultural monitoring. While its linearity and precision currently lag behind LC-MS/MS (functioning primarily as a semi-quantitative tool), its sub-5-minute workflow and LOD of 15.69 µg/L make it an exceptional tool for immediate, non-destructive surface screening[1].

References

  • Simultaneous Determination of Phoxim, Chlorpyrifos, and Pyridaben Residues in Edible Mushrooms by High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
  • SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY. Food Safety Asia.
  • Determination of Four Insecticides in Bamboo Shoot by QuEChERS-MSPD combined with LC-MS/MS. J-Stage.
  • SPECIFIC PROTOCOL - EURL. EURL-Pesticides.
  • Rapid Detection of Malathion, Phoxim and Thiram on Orange Surfaces Using Ag Nanoparticle Modified PDMS as Surface-Enhanced Raman Spectroscopy Substr

Sources

Validation

A Comparative Guide to the In-VIVO and In-Vitro Toxicity Assessment of Phoxim Metabolites

For researchers, scientists, and professionals in drug and pesticide development, understanding the toxicological profile of a compound and its metabolic derivatives is paramount. This guide provides an in-depth, objecti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug and pesticide development, understanding the toxicological profile of a compound and its metabolic derivatives is paramount. This guide provides an in-depth, objective comparison of in vivo and in vitro methodologies for assessing the toxicity of metabolites of phoxim, an organophosphorus insecticide. By synthesizing experimental data and elucidating the causality behind methodological choices, this document aims to equip you with the critical insights needed for robust toxicological evaluation.

Introduction: The Toxicological Significance of Phoxim and Its Metabolites

Phoxim (O,O-diethyl O-(alpha-cyanobenzylideneamino) phosphorothioate) is a widely used insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2][3][4] However, the toxicity of phoxim is not solely attributable to the parent compound. Once absorbed, it undergoes extensive metabolism, leading to a variety of derivatives with distinct toxicological profiles. Understanding the transformation of phoxim within a biological system is, therefore, crucial for a comprehensive risk assessment.

The metabolic fate of phoxim primarily involves two competing pathways: activation and detoxification . Activation, often mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of more potent AChE inhibitors.[5] Conversely, detoxification pathways, such as hydrolysis, aim to produce less toxic, more water-soluble compounds that can be readily excreted.[6][7] The balance between these pathways dictates the ultimate toxicity of phoxim exposure.

This guide will dissect the toxicological relevance of key phoxim metabolites, comparing and contrasting the insights gained from whole-animal (in vivo) studies with those from cellular and biochemical (in vitro) assays.

The Metabolic Landscape of Phoxim

The biotransformation of phoxim is a complex process that varies across species.[1] In mammals, the primary metabolic pathways involve hydrolysis of the phosphor ester bond and de-alkylation.[1]

Diagram: Metabolic Pathways of Phoxim

Phoxim_Metabolism Phoxim Phoxim PO_Phoxim PO-Phoxim (Phoxim-oxon) Phoxim->PO_Phoxim Oxidative Desulfurization (CYP450) Cyanobenzaldoxime Cyanobenzaldoxime Phoxim->Cyanobenzaldoxime Hydrolysis (Phosphotriesterases) Hydrolysis_Products O,O-diethyl hydrogen phosphorothioate Phoxim->Hydrolysis_Products Hydrolysis (Phosphotriesterases) PO_Phoxim->Cyanobenzaldoxime Hydrolysis Further_Metabolites Benzoic Acid -> Hippuric Acid Cyanobenzaldoxime->Further_Metabolites Further Metabolism

Caption: Metabolic activation and detoxification pathways of phoxim.

Key metabolites of toxicological interest include:

  • PO-Phoxim (Phoxim-oxon): This is the oxo-analogue of phoxim, formed through oxidative desulfurization.[6] It is a significantly more potent inhibitor of AChE than the parent compound, representing the primary "activated" metabolite.[1][8]

  • Cyanobenzaldoxime: A product of the hydrolysis of the phosphor ester bond, this metabolite is part of the detoxification pathway.[1][6][9]

  • O,O-diethyl hydrogen phosphorothioate: Also a product of hydrolysis, this compound represents another arm of the detoxification process.[6][7]

Comparative Toxicity Assessment: In Vivo vs. In Vitro Approaches

The choice between in vivo and in vitro models for toxicity testing is a critical decision in toxicology research, with each approach offering unique advantages and limitations.

FeatureIn Vivo AssessmentIn Vitro Assessment
Model System Whole organisms (e.g., rats, mice, dogs)Isolated cells, tissues, or biochemical assays
Endpoint Complexity Systemic effects, organ-specific toxicity, behavioral changes, reproductive toxicityCellular viability, specific enzyme inhibition, genotoxicity, receptor binding
Metabolic Context Integrated metabolism, distribution, and excretionLimited or no metabolic capacity unless supplemented (e.g., with S9 fractions)[10][11]
Throughput LowHigh
Cost & Time HighLow
Ethical Considerations Use of animalsReduced or no use of animals
Extrapolation to Humans Interspecies differences can be a challenge[12]Can use human cells, but lacks systemic context[12]
In Vivo Toxicity of Phoxim and its Metabolites

In vivo studies provide a holistic view of a substance's toxicity, accounting for absorption, distribution, metabolism, and excretion (ADME).

Acute Toxicity: Acute oral LD50 values for phoxim vary significantly across species, ranging from 19.6 to 40 mg/kg body weight in chickens to over 10,000 mg/kg in rats.[1][13] This variability underscores the importance of species-specific metabolic differences. The primary signs of acute toxicity are cholinergic, consistent with AChE inhibition.[13]

Cholinesterase Inhibition: A hallmark of phoxim's in vivo toxicity is the inhibition of cholinesterase in both erythrocytes and the brain.[1] Repeated dose studies in rats have shown that erythrocyte cholinesterase activity is inhibited at doses as low as 5 mg/kg bw/day.[1]

Metabolite-Specific In Vivo Data: While most in vivo studies focus on the parent compound, some information on metabolites is available:

  • PO-Phoxim: This metabolite is 100 to 1000 times more potent as an insecticide than phoxim itself.[1] In mammals, however, it has not been identified as a major metabolite in several species, suggesting rapid detoxification.[1] The oral LD50 of PO-phoxim in mice is 1000 mg/kg bw, indicating that while it is a potent enzyme inhibitor, its systemic toxicity may be mitigated by other factors.[8]

  • Cyanobenzaldoxime: This detoxification product shows low acute toxicity. For instance, the glucoside of alpha-cyanobenzaldoxime was tolerated by female rats at an acute oral dose of 2500 mg/kg bw without any toxic effects.[8]

Genotoxicity: Phoxim has tested negative in in vivo genotoxicity assays such as the micronucleus test and dominant lethal test in mice.[1] This suggests that, despite some positive findings in in vitro tests at cytotoxic concentrations, phoxim is not genotoxic in a whole-animal system.[1]

In Vitro Toxicity of Phoxim and its Metabolites

In vitro methods offer a more mechanistic and high-throughput approach to toxicity assessment.

Cholinesterase Inhibition Assays: In vitro assays are ideal for directly comparing the inhibitory potency of different compounds on AChE. The I50 values (the concentration required to inhibit 50% of enzyme activity) for the P=O analogue of phoxim (PO-phoxim) are 2.2 x 10^-7 M for bovine erythrocytes and 6.0 x 10^-8 M for mouse brain, highlighting its high inhibitory potential.[8]

Genotoxicity Assays: The mutagenic properties of phoxim have been studied in a variety of in vitro systems:

  • Bacterial Reverse Mutation Assay (Ames Test): Phoxim was negative in Salmonella typhimurium strains, both with and without metabolic activation.[1][13]

  • Chromosomal Aberration Test: A positive result was observed in human lymphocytes in the absence of a metabolic activation system at a cytotoxic dose, but not in its presence.[1] This highlights the importance of considering cytotoxicity and metabolic context when interpreting in vitro genotoxicity data.

Cytotoxicity Assays: The use of various cell lines allows for the assessment of general cytotoxicity. For example, studies using the Tox21 10K compound library have profiled the bioactivity of pesticides like phoxim across a range of in vitro assays, revealing potential targets beyond AChE.[10]

The Role of Metabolic Activation in In Vitro Systems: A significant limitation of many in vitro systems is their lack of metabolic capability.[11] To address this, assays are often supplemented with liver fractions (e.g., S9 mix) to simulate metabolic processes.[11] For compounds like phoxim, where metabolism is a key determinant of toxicity, the inclusion of metabolic activation is crucial for obtaining relevant results.[10] For instance, some organophosphorus pesticides show significantly higher potency in AChE inhibition assays when metabolic activation is included.[10]

Experimental Protocols

Protocol 1: In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral LD50 of a phoxim metabolite in rats.

Principle: This method involves sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

Methodology:

  • Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

  • Housing and Acclimation: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water. Acclimate for at least 5 days before dosing.

  • Dose Preparation: Prepare the test substance (phoxim metabolite) in a suitable vehicle (e.g., corn oil).

  • Dosing:

    • Fast animals overnight before dosing.

    • Administer a single oral dose by gavage.

    • The initial dose is selected based on available information, typically near the estimated LD50.

    • If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Observation:

    • Observe animals for clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Note all signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Use appropriate statistical methods to calculate the LD50 and its confidence intervals.

Diagram: In Vivo Acute Oral Toxicity Workflow

InVivo_Workflow A Animal Acclimation B Dose Preparation A->B C Single Oral Gavage B->C D Observation (14 days) - Clinical Signs - Body Weight C->D E Necropsy D->E F LD50 Calculation E->F

Caption: Workflow for an in vivo acute oral toxicity study.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the IC50 value of a phoxim metabolite for AChE inhibition.

Principle: This colorimetric assay is based on the Ellman's method, where the activity of AChE is measured by the rate of production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (phoxim metabolite) in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well.

    • Add serial dilutions of the test compound to the test wells. Add solvent only to the control wells.

    • Add the AChE solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding DTNB and ATCI to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Diagram: In Vitro AChE Inhibition Assay Workflow

InVitro_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) B Add Reagents to 96-well Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure Absorbance (412 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Synthesis and Conclusion: An Integrated Approach to Toxicity Assessment

The toxicological evaluation of phoxim and its metabolites necessitates a multi-faceted approach that leverages the strengths of both in vivo and in vitro methodologies.

  • In vivo studies are indispensable for understanding the systemic toxicity of phoxim, providing crucial data on its ADME profile and identifying target organs. They have demonstrated that while phoxim itself can inhibit cholinesterase, its overall toxicity is influenced by a complex interplay of metabolic activation and detoxification. The low toxicity of detoxification products like cyanobenzaldoxime in whole-animal models confirms the effectiveness of these pathways.

For a comprehensive understanding, an integrated testing strategy is recommended. In vitro assays can be used for initial screening and mechanistic studies of individual metabolites, while targeted in vivo studies can then be employed to confirm these findings in a physiologically relevant context. This tiered approach not only enhances the scientific rigor of the toxicological assessment but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

By carefully selecting and integrating data from both in vivo and in vitro models, researchers can build a robust and predictive toxicological profile for phoxim and its metabolites, ensuring a more accurate assessment of its potential risks to human health and the environment.

References

  • EMA. (2000). Phoxim (1). European Agency for the Evaluation of Medicinal Products. [Link]

  • INCHEM. (1982). 598. Phoxim (Pesticide residues in food: 1982 evaluations). International Programme on Chemical Safety. [Link]

  • INCHEM. (2000). 960. Insecticide: Phoxim (WHO Food Additives Series 43). International Programme on Chemical Safety. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). PHOXIM. FAO. [Link]

  • Li, Q., et al. (2025). Unveiling biodegradation mechanism of phoxim: Novel metabolic pathway, functional gene, detoxification effect, and widespread distribution of phoA. ResearchGate. [Link]

  • Li, F., et al. (2014). Expression Profile Analysis of Silkworm P450 Family Genes After Phoxim Induction. PubMed. [Link]

  • Hsieh, J. H., et al. (n.d.). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. PMC. [Link]

  • Wang, D., et al. (n.d.). Phoxim induces neurotoxicity and intestinal damage in Caenorhabditis elegans. PMC - NIH. [Link]

  • Frontiers. (n.d.). Phoxim induces neurotoxicity and intestinal damage in Caenorhabditis elegans. Frontiers. [Link]

  • Watson, P. F. (2018). Influence of organophosphorus insecticide, Phoxim, on hematological, biochemical, histopathological, genotoxicity and fertility. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Detoxification of phoxim by a gut bacterium of Delia antiqua. PubMed. [Link]

  • BioKB. (n.d.). Relationship - CYP - activates - phoxim. BioKB. [Link]

  • Wang, L., et al. (2014). Molecular Mechanisms of Reduced Nerve Toxicity by Titanium Dioxide Nanoparticles in the Phoxim-Exposed Brain of Bombyx mori. PMC. [Link]

  • Wang, L., et al. (n.d.). Molecular Signatures of Reduced Nerve Toxicity by CeCl3 in Phoxim-exposed Silkworm Brains. PMC. [Link]

  • Frontiers. (2025). Phoxim induces neurotoxicity and intestinal damage in Caenorhabditis elegans. Frontiers. [Link]

  • INCHEM. (1983). 639. Phoxim (Pesticide residues in food: 1983 evaluations). International Programme on Chemical Safety. [Link]

  • ResearchGate. (n.d.). Toxicological testing: In vivo and in vitro models. ResearchGate. [Link]

  • MDPI. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. MDPI. [Link]

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Comparative

The Great Divide: A Comparative Guide to Phoxim Degradation in Aerobic vs. Anaerobic Soils

For researchers and environmental scientists, understanding the environmental fate of agrochemicals is paramount to assessing their impact and developing effective remediation strategies. Phoxim, a broad-spectrum organot...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and environmental scientists, understanding the environmental fate of agrochemicals is paramount to assessing their impact and developing effective remediation strategies. Phoxim, a broad-spectrum organothiophosphate insecticide, is subject to various degradation processes in the soil, with the presence or absence of oxygen being a critical determinant of its persistence and transformation pathway. This guide provides an in-depth, objective comparison of phoxim degradation under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) soil conditions, grounded in experimental data and established scientific principles.

The Decisive Role of Oxygen: A Tale of Two Environments

The fundamental difference in phoxim's fate under aerobic versus anaerobic conditions lies in the metabolic capabilities of the soil microbiome. Aerobic microorganisms utilize oxygen as a terminal electron acceptor, enabling highly efficient oxidative reactions. In contrast, anaerobic microbes resort to other acceptors (e.g., nitrate, sulfate), employing reductive or hydrolytic pathways that can be significantly slower or follow entirely different routes.

Microbial activity is the primary driver of phoxim degradation. In sterilized soil, its breakdown is considerably slower than in microbially active, un-sterilized soil, underscoring this pivotal role.[1][2] The distinction between aerobic and anaerobic conditions further refines this understanding, dictating which microbial communities thrive and which enzymatic reactions predominate.

Comparative Degradation Rates: Persistence Under Pressure

The most direct measure of a pesticide's persistence is its half-life (DT50), the time required for 50% of the initial concentration to degrade. For phoxim, the presence of oxygen dramatically accelerates its breakdown.

Under aerobic conditions, phoxim is degraded relatively quickly. Field and laboratory studies report half-lives ranging from as short as 4 days to approximately 48 days, depending on the formulation, soil type, and microbial activity.[2][3][4][5] This rapid degradation is largely attributed to efficient microbial metabolism, which includes powerful oxidative pathways.

Conversely, under anaerobic conditions, such as in flooded or heavily compacted soils, the degradation of phoxim is expected to be significantly slower. While specific, direct comparative studies for phoxim are not abundant in publicly available literature, the mechanism of its degradation provides a clear rationale. A key aerobic degradation pathway is oxidative desulfurization, a process that is mechanistically inhibited in the absence of oxygen.[1] For many other pesticides that rely on oxidative degradation, persistence is known to extend significantly, sometimes from months to years, when conditions become anaerobic.[6]

Table 1: Comparative Half-Life (DT50) of Phoxim in Soil

ConditionTypical Half-Life (DT50) RangePrimary Causality
Aerobic 4 - 48 days[2][3]Rapid microbial degradation via hydrolysis and efficient oxidative pathways.[1]
Anaerobic Significantly > 48 days (Expected)Inhibition of key oxidative degradation pathways.[1] Reliance on slower hydrolytic or reductive processes.

Divergent Metabolic Pathways: The Chemical Transformation Story

The transformation products, or metabolites, of phoxim differ significantly between the two environments, reflecting the distinct biochemical reactions at play.

Aerobic Degradation Pathway

Under aerobic conditions, microorganisms employ a two-pronged attack on the phoxim molecule: hydrolysis and oxidative desulfurization.

  • Hydrolysis : This is a common initial step where the phosphoester bond is cleaved by phosphotriesterase enzymes. This reaction breaks phoxim into O,O-diethyl hydrogen phosphorothioate and 2-hydroxyimino-2-phenylacetonitrile.[1]

  • Oxidative Desulfurization : In a parallel pathway, monooxygenase enzymes catalyze the conversion of the thiophosphoryl group (P=S) into a more reactive phosphoryl group (P=O). This transforms phoxim into its oxon analog, phoxom . Phoxom is often more toxic than the parent compound but is an unstable intermediate that is subsequently hydrolyzed.[1][3]

These initial metabolites are then subject to further breakdown, eventually leading to mineralization into carbon dioxide, phosphate, and other simple inorganic compounds.[4]

Aerobic_Degradation_Pathway Phoxim Phoxim Phoxom Phoxom Phoxim->Phoxom Oxidative Desulfurization (Monooxygenase) Hydrolysis_Products O,O-diethyl hydrogen phosphorothioate + 2-hydroxyimino-2-phenylacetonitrile Phoxim->Hydrolysis_Products Hydrolysis (Phosphotriesterase) Phoxom->Hydrolysis_Products Hydrolysis Further_Degradation Further Degradation (e.g., to Benzoic Acid) Hydrolysis_Products->Further_Degradation Mineralization CO2 + H2O + PO4³⁻ Further_Degradation->Mineralization

Caption: Aerobic degradation pathways of phoxim in soil.

Anaerobic Degradation Pathway

In the absence of oxygen, the oxidative desulfurization pathway to form phoxom is largely shut down. Consequently, hydrolysis becomes the dominant, if not sole, initial degradation mechanism. The rate of this hydrolysis may be slower than under aerobic conditions, contributing to the pesticide's increased persistence. Reductive processes may also occur, but the primary transformation is expected to yield the same initial hydrolysis products as in the aerobic pathway, though their subsequent degradation would proceed much more slowly and through different microbial consortia.

Anaerobic_Degradation_Pathway cluster_inhibited Inhibited Pathway Phoxim Phoxim Hydrolysis_Products O,O-diethyl hydrogen phosphorothioate + 2-hydroxyimino-2-phenylacetonitrile Phoxim->Hydrolysis_Products Hydrolysis (Dominant Pathway) Slow_Degradation Slow Further Degradation Hydrolysis_Products->Slow_Degradation Phoxom Phoxom Phoxim_Inhibited->Phoxom Oxidative Desulfurization (Requires O₂)

Caption: Proposed anaerobic degradation pathway of phoxim in soil.

Table 2: Major Identified and Expected Metabolites of Phoxim

MetaboliteAerobic ConditionsAnaerobic ConditionsPathway
Phoxom Major Intermediate[3]Not expected/TraceOxidative Desulfurization
O,O-diethyl hydrogen phosphorothioate Major Product[1]Expected ProductHydrolysis
2-hydroxyimino-2-phenylacetonitrile Major Product[1][4]Expected ProductHydrolysis
Benzoic Acid Downstream Product[4]Not expected/Slow formationFurther Aerobic Metabolism

Experimental Protocols: A Self-Validating System

To compare phoxim degradation rates and pathways, a controlled laboratory microcosm study based on the OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil") is the authoritative standard.[7][8][9] This ensures reproducibility and regulatory acceptance.

Step-by-Step Methodology
  • Soil Selection & Characterization :

    • Select a representative agricultural soil.

    • Characterize key properties: texture, pH, organic carbon content, and microbial biomass.[8] Sieve soil (<2mm) and adjust moisture to 40-60% of maximum water-holding capacity.

  • Test Substance Application :

    • Use radiolabeled ¹⁴C-phoxim to enable mass balance calculations and tracing of metabolites.[8]

    • Apply the test substance evenly to the soil samples at a relevant concentration.

  • Microcosm Setup :

    • Divide the treated soil into multiple microcosms (e.g., biometer flasks) for destructive sampling over time.

    • Aerobic Setup : Continuously purge the headspace of the flasks with moist, CO₂-free air. The outflow is passed through traps (e.g., ethylene glycol and potassium hydroxide) to capture volatile organics and ¹⁴CO₂.[9]

    • Anaerobic Setup : After a brief aerobic pre-incubation (e.g., 24-48 hours) to establish microbial activity, create anaerobic conditions. Purge the headspace with an inert gas like nitrogen and flood the soil with deoxygenated water to ensure saturation.[10]

  • Incubation :

    • Incubate all flasks in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.[9]

  • Sampling and Analysis :

    • At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice replicate flasks from both setups.

    • Extract the soil using an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify parent phoxim and its metabolites.[9]

    • Identify major transformation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Quantify radioactivity in the traps and in the post-extraction soil (non-extractable residues) to complete the mass balance.

  • Data Analysis :

    • Plot the concentration of phoxim over time and calculate the DT50 and DT90 values using first-order kinetics.[11]

    • Identify and quantify major metabolites, plotting their formation and decline curves.

OECD_307_Workflow cluster_prep 1. Preparation cluster_setup 2. Microcosm Incubation cluster_analysis 3. Analysis cluster_results 4. Results Soil Select & Characterize Soil Spike Apply ¹⁴C-Phoxim Soil->Spike Aerobic Aerobic Flasks (Air Purge, Traps for CO₂) Spike->Aerobic Anaerobic Anaerobic Flasks (N₂ Purge, Flooded) Spike->Anaerobic Sample Sacrificial Sampling (Time Course) Aerobic->Sample Anaerobic->Sample Extract Solvent Extraction Sample->Extract Analyze HPLC-Radio & LC-MS/MS Extract->Analyze MassBalance Mass Balance Calculation Analyze->MassBalance Kinetics Calculate DT50 / DT90 (Degradation Rate) MassBalance->Kinetics Pathway Identify Metabolites & Degradation Pathway MassBalance->Pathway

Caption: Experimental workflow for comparing phoxim degradation.

Conclusion for the Field and Laboratory

The environmental persistence and fate of phoxim are inextricably linked to soil aeration.

  • In Aerobic Soils: Phoxim degrades relatively rapidly, primarily through a combination of microbial hydrolysis and oxidation. The formation of the phoxom intermediate is a key signature of this pathway.

  • In Anaerobic Soils: The absence of oxygen inhibits key oxidative pathways, leading to significantly increased persistence. Degradation is expected to rely on a slower hydrolysis process, resulting in a different metabolite profile and a longer environmental residence time.

For professionals in drug development and environmental risk assessment, this comparison is critical. It implies that in well-drained, tilled agricultural soils, phoxim persistence may be limited. However, in environments prone to waterlogging, flooding, or deep soil horizons with low oxygen, phoxim and its hydrolytic byproducts may persist for much longer periods, posing a greater potential risk for groundwater contamination and long-term ecosystem exposure. Therefore, environmental models and risk assessments must incorporate soil aeration status as a crucial variable for accurately predicting the fate of phoxim.

References

  • ResearchGate. (n.d.). Degradation Mechanisms of Phoxim in River Water | Request PDF. Retrieved from [Link]

  • INCHEM. (1983). 639. Phoxim (Pesticide residues in food: 1983 evaluations). Retrieved from [Link]

  • Fera Science. (n.d.). Environmental fate studies. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Route and rate of degradation in soil – aerobic and anaerobic soil metabolism. Pesticide Registration Toolkit. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Environmental fate. Retrieved from [Link]

  • Chamberlain, E., Shi, H., Wang, T., Ma, Y., Fulmer, A., & Adams, C. (2012). Comprehensive screening study of pesticide degradation via oxidation and hydrolysis. Journal of Agricultural and Food Chemistry, 60(1), 354–363. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental behaviors of phoxim with two formulations in bamboo forest under soil surface mulching | Request PDF. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4. Physico-chemical properties of soils used in OECD307 tests. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic and Anaerobic Soil Metabolism | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Retrieved from [Link]

  • Zhu, L., Wang, J., Fan, D., Zhang, J., Zhao, B., & Zhang, F. (2003). [Degradation of fenpropathrin, phoxim and their mixture by soil microbes]. Ying Yong Sheng Tai Xue Bao, 14(6), 1023–1025. Retrieved from [Link]

  • Hollingworth, R. M. (1976). Comparative metabolism and selectivity of organophosphate and carbamate insecticides. Environmental Health Perspectives, 14, 57–70. Retrieved from [Link]

  • Racke, K. D., & Coats, J. R. (1987). Comparative Degradation of Organophosphorus Insecticides in Soil. Journal of Agricultural and Food Chemistry, 35(1), 94-99. Retrieved from [Link]

  • Washington State University Extension. (n.d.). Understanding pesticide persistence and mobility for groundwater and surface water protection. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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